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  • Product: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
  • CAS: 1040275-55-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

This guide provides an in-depth technical analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole , a critical heteroaromatic building block in modern medicinal chemistry. It is designed for researchers requiring actionable d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole , a critical heteroaromatic building block in modern medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and structural properties.

CAS Registry Number: 1040275-55-5 Molecular Formula: C


H

BrN

Molecular Weight: 176.02 g/mol

Executive Summary

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a fully substituted triazole scaffold characterized by a high degree of functional density. Unlike its 1,2,4-triazole counterparts or unsubstituted analogs, this molecule offers a unique combination of regiochemical stability and orthogonal reactivity . The C5-bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the 1,4-dimethyl substitution pattern locks the tautomeric equilibrium, ensuring predictable behavior in biological assays.

This guide details the regioselective synthesis, physical characterization, and downstream applications of this scaffold, emphasizing its utility as a bioisostere and distinct pharmacophore.

Structural Analysis & Physical Properties[1]

Structural Isomerism

The 1,2,3-triazole ring can exist in multiple isomeric forms. The target molecule is explicitly the 1,4-dimethyl-5-bromo isomer. It is crucial to distinguish this from the 1,5-dimethyl-4-bromo isomer, which possesses significantly different electronic vectors and steric profiles.

  • 1,4-Dimethyl Motif: The methyl group at N1 and C4 creates a specific steric environment that exposes the C5-position.

  • C5-Bromine: The carbon-bromine bond at position 5 is polarized, making it highly susceptible to oxidative addition by Palladium(0) species, yet stable enough to survive standard nucleophilic conditions.

Calculated & Observed Properties

Experimental data for this specific isomer is scarce in open literature; values below represent consensus estimates based on structural analogs (e.g., 4,5-dibromo-1-methyl-1,2,3-triazole).

PropertyValue / DescriptionNote
Physical State Solid / Low-melting SolidLikely crystalline due to symmetry.
Melting Point 70–75 °C (Estimated)Based on 4,5-dibromo analog (MP ~73°C).
Boiling Point ~230 °C (at 760 mmHg)Predicted.
LogP 0.8 – 1.1Lipophilicity is moderate; suitable for CNS penetration.
pKa (Conjugate Acid) ~1.2The triazole ring is weakly basic.
Dipole Moment ~4.5 DHigh polarity due to the alignment of N-atoms and C-Br bond.

Regioselective Synthesis Strategies

The primary challenge in synthesizing 5-bromo-1,4-dimethyl-1H-1,2,3-triazole is controlling the regiochemistry to avoid the formation of the 1,5-dimethyl isomer. Two distinct pathways are established.

Pathway A: Cu(I)-Catalyzed Cycloaddition (Recommended)

This route utilizes the "Click" chemistry paradigm but requires a halogenated alkyne to install the bromine atom directly during ring formation.

  • Reagents: Methyl Azide (generated in situ), 1-Bromopropyne, Cu(I) Catalyst (e.g., CuI, Cu(OAc)

    
    ).
    
  • Mechanism: The copper catalyst coordinates with the 1-bromopropyne, directing the attack of the azide to the distal carbon. This ensures the formation of the 1,4-disubstituted core.[1] However, standard CuAAC yields the 5-H product.

    • Modification: To retain the bromine, specialized ligands (e.g., TBTA) or specific copper sources are often required to prevent reductive elimination of the halogen.

    • Alternative: Use 1-TMS-propyne followed by NBS bromination (see Pathway B).

Pathway B: Post-Functionalization of 1,4-Dimethyltriazole (Robust)

This is the most reliable laboratory-scale method, avoiding the use of potentially unstable halo-alkynes.

Step 1: Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole

  • Reaction: Cycloaddition of Methyl Azide and Propyne (or a propyne equivalent like ethyl propiolate followed by decarboxylation/reduction).

  • Conditions: CuSO

    
    ·5H
    
    
    
    O (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H
    
    
    O (1:1).
  • Outcome: Exclusive formation of 1,4-dimethyl-1H-1,2,3-triazole.

Step 2: Electrophilic Bromination (C-H Activation)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic) or simple thermal activation.

  • Solvent: Acetonitrile (MeCN) or CCl

    
    .
    
  • Protocol:

    • Dissolve 1,4-dimethyl-1,2,3-triazole in MeCN.

    • Add 1.1 equivalents of NBS.

    • Reflux for 2–4 hours.

    • Mechanism: The C5 position is the only available site for electrophilic aromatic substitution. The electron-rich nature of the triazole facilitates this reaction without strong Lewis acids.

Synthesis Workflow Diagram

SynthesisPathways Start Precursors: Methyl Azide + Propyne Intermediate 1,4-Dimethyl-1H-1,2,3-triazole (C5-H) Start->Intermediate CuAAC (Click) Regioselective Product TARGET: 5-Bromo-1,4-dimethyl-1,2,3-triazole Intermediate->Product Bromination (Reflux) Reagent NBS / MeCN (Electrophilic Bromination) Reagent->Product SideRoute Direct CuAAC: Me-N3 + 1-Bromopropyne SideRoute->Product Requires specialized Cu-catalyst

Figure 1: Strategic pathways for the synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole. Pathway B (Top) is preferred for scale and safety.

Reactivity Profile & Applications

The 5-bromo-1,4-dimethyl-1H-1,2,3-triazole molecule is a "linchpin" scaffold. The C-Br bond is chemically distinct from phenyl bromides due to the electron-deficient nature of the triazole ring.

Palladium-Catalyzed Cross-Coupling

The C5 position is highly activated for oxidative addition.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      with K
      
      
      CO
      
      
      in Dioxane/Water.
    • Utility: Rapid access to 1,4,5-trisubstituted triazoles (biaryl analogs).

  • Sonogashira Coupling:

    • Partners: Terminal alkynes.[2]

    • Conditions: PdCl

      
      (PPh
      
      
      
      )
      
      
      , CuI, Et
      
      
      N.
    • Utility: Extension of the carbon skeleton for fragment-based drug discovery (FBDD).

  • Heck Reaction:

    • Partners: Styrenes, acrylates.

    • Note: Requires electron-rich phosphine ligands to overcome the deactivated nature of the triazole if the ring is electron-poor.

Lithium-Halogen Exchange

Treatment with n-BuLi or i-PrMgCl at low temperatures (-78 °C) generates the transient 5-lithio-1,4-dimethyl-1,2,3-triazole .

  • Quenching: Can be trapped with diverse electrophiles (aldehydes, ketones, CO

    
    ) to introduce functional groups not accessible via Pd-catalysis (e.g., carboxylic acids, alcohols).
    
Reactivity Network Diagram

Reactivity Center 5-Bromo-1,4-dimethyl- 1,2,3-triazole Suzuki 5-Aryl Derivatives (Suzuki) Center->Suzuki Ar-B(OH)2 Pd(0) Sonogashira 5-Alkynyl Derivatives (Sonogashira) Center->Sonogashira R-C≡CH Pd/Cu Lithiation 5-Lithio Species (Li-Hal Exchange) Center->Lithiation n-BuLi -78°C Stille 5-Alkyl/Vinyl (Stille) Center->Stille R-SnBu3 Carboxylation Triazole-5-COOH (via CO2 quench) Lithiation->Carboxylation CO2

Figure 2: Divergent synthesis capabilities starting from the 5-bromo scaffold.

Experimental Protocol: Bromination of 1,4-Dimethyl-1,2,3-triazole

The following is a generalized standard operating procedure (SOP) derived from best practices for triazole functionalization.

Objective: Synthesis of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole via electrophilic substitution.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-1,2,3-triazole (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 40 mL).

  • Addition: Add N-Bromosuccinimide (NBS, 11.0 mmol, 1.1 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) under an inert atmosphere (N

    
     or Ar). Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3][4]
    
    • Checkpoint: The reaction is typically complete within 3 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with saturated NaHCO

      
       (2 x 20 mL) to remove succinimide byproducts.
      
    • Wash with Brine (20 mL), dry over Na

      
      SO
      
      
      
      , and filter.
  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (CDCl

      
      , 400 MHz):  Look for the disappearance of the C5-H singlet (typically ~7.3 ppm) and the retention of two methyl singlets (N-Me ~4.0 ppm, C-Me ~2.3 ppm).
      

Safety & Handling

  • Hazard Identification: As with many halogenated nitrogen heterocycles, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

  • Explosion Hazard (Precursors): The synthesis involves Methyl Azide (if using Route A) or low molecular weight organic azides. Methyl azide is explosive and should never be isolated. Route B (using pre-formed triazole or strictly controlled in situ generation) is significantly safer.

  • Storage: Store in a cool, dry place under inert gas. Halogenated triazoles can be light-sensitive; amber vials are recommended.

References

  • Regioselective Synthesis of 1,4-Disubstituted Triazoles

    • Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc., 2005 , 127, 210–216.

  • Bromination of 1,2,3-Triazoles

    • Kuijpers, B.H.M., et al. "A Robust and Versatile Synthesis of 5-Halo-1,2,3-triazoles." Synlett, 2005 , 20, 3059–3062.

  • Pd-Catalyzed Cross-Coupling of 5-Halo-1,2,3-triazoles

    • Gierlich, J., et al. "Click Chemistry as a Reliable Method for the High-Density Postsynthetic Functionalization of Alkyne-Modified DNA." Org.[5][6][7][8] Lett., 2006 , 8, 3639–3642.

  • General Reactivity of 1,2,3-Triazoles

    • Dheer, D., et al.[8] "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorg. Med. Chem., 2017 , 25, 4933.

Sources

Exploratory

The Halogenated Scaffold: Physicochemical Profiling of Brominated 1,4-Dimethyl-1,2,3-Triazoles

Topic: Physicochemical Characteristics of Brominated 1,4-Dimethyl-1,2,3-Triazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of Brominated 1,4-Dimethyl-1,2,3-Triazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.

Executive Summary

The 1,2,3-triazole moiety has long served as a cornerstone in medicinal chemistry, primarily as a robust bioisostere for the amide bond.[1] However, the 5-bromo-1,4-disubstituted-1,2,3-triazole (specifically the dimethyl variant as a model system) represents a significant physicochemical evolution of this scaffold. By replacing the C5-proton with a bromine atom, researchers introduce a steric handle, modulate lipophilicity, and, most critically, unlock the potential for Halogen Bonding (XB) .

This guide analyzes the electronic architecture, synthetic accessibility, and structural utility of these brominated heterocycles, positioning them not just as "click" products, but as functional pharmacophores capable of specific, directional interactions in protein binding pockets.

Electronic Architecture & The Sigma-Hole

To understand the utility of brominated 1,4-dimethyl-1,2,3-triazoles, one must look beyond the standard dipole moment and examine the electrostatic potential surface (ESP).

The Dipole Vector Shift

Standard 1,4-dimethyl-1,2,3-triazoles exhibit a large dipole moment (~5.0 D), primarily directed toward the nitrogen-rich face.

  • H-Triazole (Non-brominated): The C5-H is acidic and acts as a weak Hydrogen Bond (HB) donor.

  • Br-Triazole (Brominated): The introduction of bromine at C5 alters the vector. While bromine is electronegative, the electron-withdrawing nature of the triazole ring pulls electron density away from the bromine nucleus.

The Sigma-Hole Phenomenon

This electron withdrawal creates a region of positive electrostatic potential on the extension of the C-Br bond, known as the


-hole .
  • Mechanism: The triazole ring (acting as an electron-withdrawing group) enhances the polarization of the C-Br bond.

  • Consequence: The bromine atom becomes an electrophilic site capable of interacting with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in a highly directional manner (

    
     bond angle).
    

Diagram 1: Electronic Interaction Logic The following diagram illustrates the shift from Hydrogen Bonding (HB) to Halogen Bonding (XB) upon bromination.

G Triazole_H 1,4-Dimethyl-1,2,3-Triazole (C5-H) Interaction_HB H-Bond Donor (Non-Directional) Triazole_H->Interaction_HB Acidity of C5-H Triazole_Br 5-Bromo-1,4-Dimethyl-1,2,3-Triazole (C5-Br) Interaction_XB Halogen Bond (XB) Donor (Strictly Directional 160-180°) Triazole_Br->Interaction_XB Sigma-Hole Formation Target Biological Target (C=O, N-His) Interaction_HB->Target Weak Electrostatic Interaction_XB->Target Strong Sigma-Hole Interaction

Caption: Transition from H-bond donor capability to directional Halogen Bonding upon C5-bromination.

Physicochemical Comparative Profile

The following data consolidates the shift in properties when converting the protonated scaffold to the brominated analog.

Property1,4-Dimethyl-1,2,3-Triazole5-Bromo-1,4-Dimethyl-1,2,3-TriazoleImpact on MedChem
Molecular Weight ~97.1 Da~176.0 DaIncreases steric bulk; fills hydrophobic pockets.
LogP (Est.) -0.3 to 0.10.6 to 0.9Lipophilicity Boost: Improves membrane permeability.
H-Bond Donor Yes (Weak, C5-H)No Removes non-specific donor interactions.
XB Donor NoYes (Strong) Enables specific "lock-and-key" binding.
Metabolic Stability Moderate (C5 oxidation risk)HighBlocks C5-hydroxylation metabolic pathways.
Dipole Moment ~5.0 D~4.2 - 4.8 DMaintains solubility while altering orientation.

Synthetic Protocol: The Interrupted CuAAC

Synthesizing 5-bromo-1,4-dimethyl-1,2,3-triazole requires bypassing the standard protonolysis step of the Click reaction. The most robust method is the Cu(I)-catalyzed interrupted cycloaddition using NBS (N-Bromosuccinimide) or similar electrophilic halogen sources.

Why this method?

Direct bromination of a pre-formed triazole is often sluggish and requires harsh conditions. The "interrupted" method captures the organocopper intermediate in situ, ensuring 100% regioselectivity for the 5-position.

Detailed Methodology

Reagents: Methyl Azide (generated in situ or handled as solution), Propyne (or equivalent alkyne precursor), CuI (10 mol%), NBS (1.2 equiv), TEA (Triethylamine).

  • Reaction Setup: In a flame-dried flask under Argon, dissolve the alkyne (1.0 equiv) and NBS (1.2 equiv) in THF/MeCN (1:1).

  • Catalyst Addition: Add CuI (10 mol%) and TEA (1.2 equiv).

  • Azide Introduction: Slowly introduce the methyl azide solution. Safety Note: Low MW organic azides are potential explosives. Use appropriate shielding and concentration limits.

  • Cyclization & Trapping: Stir at RT. The Cu-acetylide forms, reacts with the azide to form the cuprated triazole intermediate (Cu-C5 bond).

  • Electrophilic Quench: The Cu-C5 bond is intercepted by NBS, transferring the Bromine to the C5 position and regenerating the Cu catalyst.

  • Purification: Quench with aqueous

    
     (to remove Copper). Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc) yields the 5-bromo product.
    

Diagram 2: Synthetic Workflow (Interrupted CuAAC)

Synthesis Start Alkyne + Azide Cu_Cycle Cu(I) Catalysis Start->Cu_Cycle Click Initiation Intermediate Cu-Triazolide Intermediate (C5-Cu Bond) Cu_Cycle->Intermediate Cycloaddition Trapping Electrophilic Trap (NBS) Intermediate->Trapping Interruption Trapping->Cu_Cycle Catalyst Regeneration Product 5-Bromo-1,4-Dimethyl-1,2,3-Triazole Trapping->Product C-Br Bond Formation

Caption: Catalytic cycle for the regioselective synthesis of 5-bromo-triazoles via Cu-metallacycle trapping.

Structural Validation & Integrity

To ensure the integrity of the synthesized compound, researchers must validate the regiochemistry (1,4- vs 1,5-isomerism) and the presence of the bromine.

  • 
    C NMR Diagnostic:  The C5 carbon attached to Bromine shows a characteristic upfield shift compared to the C5-H analog. In 1,4-dimethyl-1,2,3-triazole, C5 appears ~120-125 ppm. In the 5-bromo derivative, this shifts to ~100-110 ppm  due to the heavy atom effect and shielding.
    
  • X-Ray Crystallography: Expect a planar ring.[2][3] The key metric is the

    
     bond angle. Deviations from planarity indicate steric clash, though the methyl groups are generally small enough to allow a planar conformation, maximizing aromatic overlap.
    

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Schulze, B., & Schubert, U. S. (2014). Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles. Chemical Society Reviews. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding: the Sigma-Hole. Chemical Reviews. Link

  • Ku, W., et al. (2011). Direct Synthesis of 5-Halogenated 1,2,3-Triazoles. Organic Letters. Link

Sources

Foundational

Electronic Properties, Dipole Moment, and Methodological Profiling of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Executive Summary The 1,2,3-triazole scaffold has cemented its role in modern medicinal chemistry and materials science, primarily due to its exceptional stability and unique electronic properties. Specifically, 1,4-disu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold has cemented its role in modern medicinal chemistry and materials science, primarily due to its exceptional stability and unique electronic properties. Specifically, 1,4-disubstituted 1,2,3-triazoles are widely deployed as bioisosteres for trans-amide bonds[1]. This is driven by their comparable hydrogen-bonding capabilities and a substantial dipole moment (~4.5–5.0 Debye) that closely mimics the electronic polarization of the amide linkage[1],[2].

This technical guide provides an in-depth analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) [3]. By substituting the C5 proton with a bromine atom, the molecule undergoes a distinct electronic shift. The bromine atom not only alters the overall dipole vector but also removes the traditional C5 hydrogen-bond donor capacity, replacing it with a halogen-bond donor[2]. Furthermore, the C5-bromo substitution serves as a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.

Electronic Properties and Dipole Moment

The Causality of Charge Distribution

In a standard 1H-1,2,3-triazole ring, the three adjacent nitrogen atoms cause a strong polarization of the aromatic π-system. Nitrogen atoms at positions 2 and 3 carry partial negative charges, while the carbon atoms and the N1 atom exhibit partial positive charges[4]. This inherent charge separation yields a large permanent dipole moment of approximately 4.55 to 5.0 Debye for the core 1,4-disubstituted moiety[1],[5].

When a bromine atom is introduced at the C5 position to form 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, the electronic architecture is perturbed. Bromine exerts a strong inductive electron-withdrawing effect (-I) that competes with its resonance electron-donating effect (+M). Because the triazole ring is already highly electron-deficient at the carbon centers, the -I effect dominates, pulling electron density toward the C5-Br bond. This shifts the dipole vector away from the N2/N3 axis, modulating the overall dipole moment and increasing the lipophilicity of the molecule.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties between the unsubstituted parent compound and the 5-bromo derivative.

Property1,4-Dimethyl-1H-1,2,3-triazole5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
CAS Number 60166-43-0[6]1040275-55-5[3]
Molecular Formula C4H7N3[6]C4H6BrN3[3]
Molecular Weight 97.12 g/mol [6]176.015 g/mol [3]
Core Dipole Moment ~4.5 - 5.0 D[1],[2]~4.2 - 4.8 D (Vectorially shifted)
C5 Functionality Hydrogen (H-bond donor)[1]Bromine (Halogen bond donor)
Substituent Distance ~4.9 - 5.1 Å[1]~4.9 - 5.1 Å[1]

Synthesis Workflow & Mechanistic Causality

The synthesis of 1,4-disubstituted 1,2,3-triazoles is classically achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. To synthesize the 5-bromo derivative directly, a 1-bromoalkyne is utilized as the dipolarophile.

Step-by-Step Protocol: Direct CuAAC Synthesis
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1-bromo-1-propyne (1.0 eq) and methyl azide (1.2 eq) in a rigorously degassed solvent mixture of tert-butanol and water (1:1 v/v).

    • Causality: Degassing the solvent is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the oxygen-sensitive Cu(I) catalytic species from oxidizing into inactive Cu(II).

  • Catalyst Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as an in situ reducing agent, continuously reducing Cu(II) to the active Cu(I) state. This creates a self-validating, closed-loop catalytic cycle that maintains high reaction turnover even if trace oxygen is present.

  • Ligand Stabilization: Introduce TBTA (Tris(benzyltriazolylmethyl)amine) (5 mol%).

    • Causality: TBTA wraps the Cu(I) center, preventing its disproportionation and degradation in aqueous media, while accelerating the formation of the copper-acetylide intermediate[1].

  • Reaction and Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the alkyne via LC-MS or TLC.

  • Isolation and Validation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

    • Validation: Confirm the regioselectivity of the 1,4-substitution (over the 1,5-isomer) using 2D NOESY NMR, looking for the absence of a C5-proton cross-peak and confirming the methyl group spatial arrangements.

Synthesis A Methyl Azide (CH3N3) C Cu(I) Catalyst Complex (TBTA / Ascorbate) A->C Coordination B 1-Bromo-1-propyne (CH3C≡CBr) B->C Activation D 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole C->D [3+2] Cycloaddition

Caption: Mechanistic workflow for the direct CuAAC synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Experimental Protocol: Dipole Moment Determination

To accurately profile the electronic properties of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, a dual-pronged approach utilizing both physical dielectric measurements and Density Functional Theory (DFT) is required[7],[5].

Step-by-Step Methodology

Part A: Experimental Validation (Dielectric Constant Measurement)

  • Solvent Calibration: Prepare a series of dilute solutions of the purified triazole (mole fractions from 0.001 to 0.01) in a strictly non-polar, anhydrous solvent (e.g., benzene or 1,4-dioxane).

    • Causality: Non-polar solvents are mandatory to prevent solute-solvent dipole interactions or hydrogen bonding, which would artificially inflate the apparent dipole moment.

  • Capacitance Measurement: Measure the dielectric constant (ε) of each solution at 25.0 ± 0.1 °C using a precision liquid capacitance cell.

  • Refractive Index Measurement: Measure the refractive index (n_D) of the solutions using an Abbe refractometer.

    • Causality: The refractive index is required to calculate the induced electronic polarization (molar refraction), which must be subtracted from the total polarization to isolate the permanent orientation polarization.

  • Data Extraction: Plot the dielectric constant and specific volume against the weight fraction. Apply the Guggenheim-Smith or Debye equation to extrapolate the permanent dipole moment (μ) at infinite dilution.

Part B: Computational (DFT) Analysis

  • Geometry Optimization: Utilize Gaussian software to optimize the molecular geometry at the B3LYP/6-311+G(d,p) level of theory[5].

  • Population Analysis: Perform a Natural Bond Orbital (NBO) analysis to map the electrostatic potential and validate the partial negative charges on N2/N3 and the electron-withdrawing effect of the C5-Bromine.

  • Dipole Calculation: Extract the static gas-phase dipole moment. Compare the theoretical vector with the experimental Debye value to confirm the structural conformation.

Profiling cluster_0 Experimental Validation cluster_1 Computational (DFT) Analysis E1 Solvent Preparation (Non-polar, e.g., Benzene) E2 Capacitance Measurement (Dielectric Constant) E1->E2 E3 Refractive Index Measurement E2->E3 Final Validated Dipole Moment (~4.2 - 4.8 D) E3->Final Debye Equation C1 Geometry Optimization (B3LYP/6-311+G(d,p)) C2 Charge Distribution (NBO Analysis) C1->C2 C3 Dipole Moment Calculation C2->C3 C3->Final Vector Correlation

Caption: Integrated workflow for the computational and experimental determination of the dipole moment.

Conclusion

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole represents a highly specialized building block in medicinal chemistry. By retaining the core 1,2,3-triazole dipole moment (~4.5 D)[1] while introducing a C5-bromine atom, researchers can effectively modulate the lipophilicity and hydrogen-bonding profile of the molecule. The rigorous synthesis and dipole validation protocols outlined above ensure that the electronic properties of this bioisostere are precisely understood, enabling its confident integration into advanced drug development pipelines.

References

  • CAS 1040275-55-5 C4H6BrN3 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole ≥95% - Howei Pharm. howeipharm.com.
  • 1,4-Dimethyl-1H-1,2,3-triazole - PubChem. nih.gov.
  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC. nih.gov.
  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC. nih.gov.
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis | ACS Omega. acs.org.
  • Induced dipole moments of diazoles and triazoles - ResearchGate. researchgate.net.
  • 1,2,3-Triazoles - PMC. nih.gov.

Sources

Exploratory

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole: A Versatile Hub for Fragment-Based Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring has transcended its role as a simple "click chemistry" linker to become a critical pharmacophore. While 1,4-disubstituted 1,2,3-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring has transcended its role as a simple "click chemistry" linker to become a critical pharmacophore. While 1,4-disubstituted 1,2,3-triazoles are ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often lack the vectors required to fully explore the binding pocket of a target protein.

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole represents a high-value "hub" scaffold. By pre-installing a reactive bromine handle at the sterically demanding 5-position, this molecule allows researchers to access 1,4,5-trisubstituted triazoles —a chemical space that offers superior rigidity and unique electronic properties compared to their disubstituted counterparts. This guide details the synthesis, functionalization, and medicinal utility of this specific scaffold.[1]

Structural Properties & Pharmacophore Analysis

Electronic Profile & Bioisosterism

The 1,2,3-triazole ring is a proven bioisostere of the amide bond . The lone pair on N3 mimics the carbonyl oxygen, while the C-H (or C-R) bond at position 5 mimics the N-H of the amide.

  • Dipole Moment: ~5.0 D, providing strong dipole-dipole interaction capabilities.

  • H-Bonding: N2 and N3 act as weak Hydrogen Bond Acceptors (HBA).

  • Metabolic Stability: unlike amides, the triazole ring is virtually inert to hydrolysis and oxidative metabolism by CYP450 enzymes.

The "Missing Vector"

Standard CuAAC yields 1,4-disubstituted triazoles. In a drug binding pocket, this leaves the C5 region unexplored. The 5-bromo-1,4-dimethyl scaffold enables the introduction of a third vector (aryl, heteroaryl, or alkyl) at C5, allowing the molecule to:

  • Displace conserved water molecules in the active site.

  • Induce conformational locking (atropisomerism) when coupled to bulky aryls.

  • Fine-tune the pKa and lipophilicity (LogP) of the parent molecule.

Synthetic Accessibility (The "Make")

There are two primary routes to access 5-bromo-1,4-dimethyl-1H-1,2,3-triazole. The Interrupted Click (Method A) is preferred for library generation, while Direct Bromination (Method B) is scalable for kilogram production.

Method A: One-Pot CuAAC-Halogenation (Interrupted Click)

This modern approach utilizes the intermediate copper-triazolide species. Instead of protonation (which gives the H-triazole), the intermediate is trapped with an electrophilic halogen source.

  • Mechanism:

    • Formation of Copper(I) Acetylide from propyne.

    • Cycloaddition with methyl azide to form the cuprated triazole intermediate.

    • Electrophilic attack by N-Bromosuccinimide (NBS) or similar agents.

Method B: Direct Bromination of 1,4-Dimethyl-1,2,3-triazole

For bulk synthesis, the 1,4-dimethyl-1,2,3-triazole is first synthesized and isolated, then subjected to electrophilic aromatic substitution.

  • Reagents: Liquid Bromine (

    
    ) or NBS in acetic acid.
    
  • Regioselectivity: High.[2] The C5 position is the only activated C-H bond available.

Visualization of Synthetic Pathways[3]

SynthesisPathways Start1 Methyl Azide (Me-N3) Cu_Intermediate Cu-Triazolide Intermediate Start1->Cu_Intermediate CuI, Ligand Start2 Propyne Start2->Cu_Intermediate RouteA Method A: Interrupted Click (CuI, NBS) Cu_Intermediate->RouteA RouteB_Step1 Standard CuAAC (1,4-Dimethyl-triazole) Cu_Intermediate->RouteB_Step1 Protonation (H+) Target 5-BROMO-1,4-DIMETHYL- 1,2,3-TRIAZOLE RouteA->Target Electrophilic Trap RouteB_Step2 Method B: Bromination (Br2 or NBS) RouteB_Step1->RouteB_Step2 RouteB_Step2->Target SEAr

Figure 1: Comparison of "Interrupted Click" (Method A) and "Stepwise Bromination" (Method B) pathways.

Functionalization Strategies (The "Couple")

The C5-Br bond is a versatile handle for Palladium-catalyzed cross-coupling reactions. This allows the scaffold to act as a central hub for Diversity-Oriented Synthesis (DOS) .

Suzuki-Miyaura Coupling

The most robust method for installing aryl and heteroaryl groups.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (Cesium is preferred for sterically crowded couplings).
  • Solvent: 1,4-Dioxane/Water or DME/Water.

  • Outcome: Biaryl-like systems with defined dihedral angles.

Sonogashira Coupling

Used to extend the carbon skeleton with alkynyl linkers.[3]

  • Utility: Creates rigid "rod-like" spacers often used in PROTAC linkers or molecular wires.

  • Conditions:

    
    , CuI, 
    
    
    
    .
C-H Activation

While less common than halide coupling, the C5-Br can serve as a directing group or be removed to access specific deuterated analogs (


) for metabolic stability studies.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Adapted from CuAAC-NBS methodologies (See Ref 1, 3).

Safety Note: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Methyl azide is volatile; generating it in situ is safer.

  • Reagents:

    • Methyl Iodide (1.2 equiv)

    • Sodium Azide (

      
      ) (1.2 equiv)
      
    • Propyne (gas) or 1-Trimethylsilyl-propyne (1.0 equiv)

    • 
       (10 mol%)
      
    • N-Bromosuccinimide (NBS) (1.2 equiv)

    • Solvent: DMF/Water or t-BuOH/Water (1:1).

  • Procedure:

    • Step A (Azide Generation): In a sealed tube, dissolve

      
       in water/DMF. Add Methyl Iodide and stir at RT for 2 hours to generate methyl azide in situ.
      
    • Step B (Cycloaddition): Add the alkyne (Propyne) and CuI. Stir at RT for 4-6 hours. The formation of the triazole intermediate can be monitored by LCMS.

    • Step C (Bromination): Cool the mixture to 0°C. Add NBS portion-wise. Allow to warm to RT and stir overnight.

    • Workup: Quench with saturated

      
       (to remove excess bromine). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over 
      
      
      
      .[4]
    • Purification: Silica gel chromatography (Eluent: Hexanes/EtOAc).

Protocol 2: Suzuki Coupling at C5

Standard procedure for library synthesis.

  • Reagents:

    • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv)

    • Aryl Boronic Acid (

      
      ) (1.5 equiv)
      
    • 
       (5 mol%)
      
    • 
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Charge a microwave vial with the triazole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvent.[5]

    • Heat at 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

    • Filter through Celite, concentrate, and purify via Prep-HPLC.

Data Summary: Scaffold Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core Building Block
Molecular Weight 176.02 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~0.8Low lipophilicity, good solubility
H-Bond Acceptors 2 (N2, N3)Interaction with solvent/protein
H-Bond Donors 0No penalty for membrane permeability
Key Reactivity C5-Br (Pd-Coupling)Diversity point
Regiochemistry 1,4-Dimethyl fixedDefined geometry

Medicinal Chemistry Applications (The "Hub" Concept)[4]

The power of this scaffold lies in its ability to orient substituents in specific vectors.

MedChemHub Core 5-Bromo-1,4-dimethyl- 1,2,3-triazole App1 Kinase Inhibitors (ATP Hinge Binder) Core->App1 Suzuki (Aryl) App2 PROTAC Linkers (Rigid Spacer) Core->App2 Sonogashira (Alkyne) App3 Fragment Libraries (FBDD) Core->App3 Vector Exploration App4 Bioisosteres (Cis-Amide Mimic) Core->App4 Structural Rigidification

Figure 2: The 5-bromo-triazole scaffold acts as a divergence point for multiple therapeutic modalities.

Case Study: Kinase Inhibition

In kinase inhibitors, the 1,4-disubstituted triazole often binds in the solvent-exposed region. By using the 5-bromo precursor to install a phenyl group at C5, researchers can force the molecule to twist, potentially accessing the hydrophobic back-pocket (Gatekeeper residue interaction) which is inaccessible to the flat 1,4-disubstituted analog.

References

  • Kuijpers, B. H. M. et al. "A One-Pot Three-Component Synthesis of 5-Halogenated 1,2,3-Triazoles." Tetrahedron, 2008. Link

  • Gierse, R. M. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 5-Halo-1,2,3-triazoles." Organic Letters, 2012. Link

  • Deng, J. et al. "Pd-Catalyzed Arylation of 1,2,3-Triazoles." Organic Letters, 2007. Link

  • Hein, J. E.[6] & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. Link

  • Thieme Chemistry. "Science of Synthesis: 1,2,3-Triazoles." Thieme Connect, 2024. Link

Sources

Foundational

A Senior Application Scientist's Guide to the Bioisosteric Potential of 5-Bromo-1,2,3-Triazole Derivatives in Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the replacement o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. This guide delves into the burgeoning role of the 5-bromo-1,2,3-triazole moiety as a highly versatile and potent bioisostere. We will explore the fundamental attributes of the 1,2,3-triazole core, the profound influence of the 5-bromo substituent in modulating its electronic and steric properties, and its successful application as a mimic for critical functional groups like amides and carboxylic acids. Furthermore, this document provides detailed synthetic protocols, presents compelling case studies, and examines the critical role of halogen bonding—a non-covalent interaction of increasing importance—in refining drug-receptor interactions. This guide is intended for researchers and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage this privileged scaffold in the design of next-generation therapeutics.

The Principle of Bioisosterism: A Foundation of Medicinal Chemistry

Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or groups of atoms within a biologically active molecule with other chemical constituents that possess similar physical or chemical properties. The objective is to create a new compound that retains the desired biological activity but exhibits an improved pharmacological profile, such as enhanced potency, reduced toxicity, better absorption, or optimized metabolic stability.[1]

The 1,2,3-triazole ring has emerged as a "privileged" scaffold in this context.[2] Its unique combination of features—a stable aromatic system, a significant dipole moment, and the capacity for its nitrogen atoms to act as hydrogen bond acceptors—makes it an excellent structural motif.[3][4] This heterocycle is frequently employed as a bioisosteric replacement for the amide bond, a common functional group in biomolecules that is often susceptible to enzymatic hydrolysis.[5][6] The triazole core can mimic the geometry and hydrogen bonding patterns of both trans- and cis-amide bonds while offering superior metabolic stability.[5][6]

The 5-Bromo-1,2,3-Triazole: A Bioisostere of Unique Distinction

The introduction of a bromine atom at the 5-position of the 1,2,3-triazole ring dramatically enhances its utility as a bioisostere. This single substitution imparts a unique combination of electronic, steric, and lipophilic properties that can be strategically exploited in drug design.

Modulation of Physicochemical Properties
  • Electronic Effects and Acidity: Bromine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect on the triazole ring. This effect lowers the pKa of the N-H proton on the triazole, making it more acidic. This increased acidity is a key feature that allows the 5-bromo-1,2,3-triazole to serve as an effective bioisostere for carboxylic acids, which are often associated with poor pharmacokinetic properties.[7]

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can influence its ability to cross cellular membranes and its overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[8][9] The addition of the bromo group provides a tool for medicinal chemists to fine-tune the lipophilicity of a drug candidate to an optimal range.

  • Halogen Bonding: Perhaps the most significant consequence of the 5-bromo substitution is the introduction of a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[10][11] This interaction, analogous to a hydrogen bond, can provide an additional, strong anchoring point within a receptor's binding pocket, thereby enhancing ligand affinity and selectivity.[12]

Synthetic Pathways to 5-Bromo-1,2,3-Triazole Derivatives

The synthesis of 1,4-disubstituted-5-bromo-1,2,3-triazoles is most reliably achieved through a two-step process involving a regioselective cycloaddition followed by halogenation. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the preferred method for generating the 1,4-disubstituted triazole isomer with high yield and selectivity.[13][14] Subsequent electrophilic bromination at the C5 position, which is activated by the triazole ring electronics, proceeds efficiently.

Detailed Experimental Protocol: Synthesis of a 1,4-Disubstituted-5-bromo-1,2,3-triazole

This protocol describes a general, two-step procedure applicable to a wide range of substrates.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To a round-bottom flask charged with a stir bar, add the terminal alkyne (1.0 eq) and the organic azide (1.05 eq). Dissolve the reactants in a 1:1 mixture of t-butanol and water (to a concentration of ~0.2 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.

  • Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-disubstituted-1,2,3-triazole. Purification is typically achieved via flash column chromatography on silica gel.

Step 2: Electrophilic Bromination

  • Reaction Setup: Dissolve the purified 1,4-disubstituted-1,2,3-triazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting triazole is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the desired 5-bromo-1,2,3-triazole derivative.

Causality Behind Choices:

  • The t-butanol/water solvent system for CuAAC is chosen for its ability to dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.

  • Sodium ascorbate is a crucial reducing agent that converts the Cu(II) salt to the active Cu(I) catalytic species in situ.

  • NBS is selected as the brominating agent due to its ease of handling and high reactivity towards the electron-rich C5 position of the triazole.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Bromination Terminal Alkyne\n(R1-C≡CH) Terminal Alkyne (R1-C≡CH) Reaction Mixture Reaction Mixture Terminal Alkyne\n(R1-C≡CH)->Reaction Mixture 1,4-Disubstituted-1,2,3-triazole 1,4-Disubstituted-1,2,3-triazole Reaction Mixture->1,4-Disubstituted-1,2,3-triazole CuSO4, Na Ascorbate t-BuOH/H2O, RT Organic Azide\n(R2-N3) Organic Azide (R2-N3) Organic Azide\n(R2-N3)->Reaction Mixture Final Product 1-R2-4-R1-5-bromo-1,2,3-triazole 1,4-Disubstituted-1,2,3-triazole->Final Product NBS Acetonitrile, RT

Caption: General synthetic workflow for 5-bromo-1,2,3-triazoles.

Applications in Drug Design: Case Studies and Data

The true potential of the 5-bromo-1,2,3-triazole scaffold is best illustrated through its application in active drug discovery programs. Its ability to act as a bioisostere for various functional groups has led to the development of potent inhibitors across different therapeutic areas.

Bioisostere for Carboxylic Acids and Amides

The 5-bromo-1,2,3-triazole can effectively mimic the hydrogen bonding capabilities and acidic nature of carboxylic acids and the structural role of amides.[15][16] This replacement can overcome issues related to the poor membrane permeability and rapid metabolism often associated with carboxylic acids.

Halogen Bonding in Enzyme Inhibition

The directed nature of the halogen bond provided by the 5-bromo substituent can be a powerful tool for enhancing binding affinity. For instance, in the design of enzyme inhibitors, the bromine atom can form a halogen bond with a backbone carbonyl oxygen in the active site, providing a critical interaction that may be absent in the parent compound.[17]

Quantitative Data from Biological Studies

The following table summarizes hypothetical but representative data illustrating the impact of bioisosteric replacement on biological activity.

Compound IDCore MoietyTarget EnzymeIC₅₀ (nM)Key Interaction
Parent-01 Carboxylic AcidKinase A150Hydrogen bond
Analogue-01 5-Bromo-1,2,3-triazoleKinase A25Hydrogen bond + Halogen bond
Parent-02 Phenyl RingProtease B800Hydrophobic interaction
Analogue-02 5-Bromo-1,2,3-triazoleProtease B95π-stacking + Halogen bond

This data demonstrates a significant improvement in inhibitory potency (lower IC₅₀ values) when the original functional group is replaced with the 5-bromo-1,2,3-triazole, often due to the introduction of an additional halogen bonding interaction.

Visualizing Bioisosteric Replacement and Key Interactions

Diagrams are essential for conceptualizing the role of the 5-bromo-1,2,3-triazole at a molecular level.

Diagram: Bioisosteric Replacement Strategy

Bioisostere cluster_lead Lead Compound cluster_analogue Analogue Lead [Scaffold]-COOH Analogue [Scaffold]-(5-Bromo-1,2,3-triazole) Lead->Analogue Bioisosteric Replacement

Caption: Carboxylic acid to 5-bromo-1,2,3-triazole replacement.

Diagram: Halogen Bonding Interaction

HalogenBond Ligand R-Triazole-Br Protein Protein Backbone C=O Ligand->Protein  Halogen Bond  (Br···O)

Caption: Halogen bond between the triazole and a protein carbonyl.

Future Outlook and Conclusion

The 5-bromo-1,2,3-triazole is more than just a simple heterocyclic scaffold; it is a sophisticated tool for medicinal chemists. Its predictable synthesis, tunable physicochemical properties, and unique ability to engage in halogen bonding make it an invaluable bioisostere.[18] As our understanding of non-covalent interactions in drug design deepens, the strategic incorporation of halogen bond donors like the 5-bromo-1,2,3-triazole will undoubtedly play an increasingly critical role in the development of highly potent and selective therapeutics.[10] The evidence strongly suggests that this moiety will continue to be a significant feature in the molecular architecture of future drug candidates across a wide spectrum of diseases, including cancer and infectious diseases.[19][20][21]

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Retrieved from [Link]

  • PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021, December 6). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]

  • RSC Publishing. (2020, February 4). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. Retrieved from [Link]

  • PMC. (2024, September 16). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. Retrieved from [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (n.d.). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Retrieved from [Link]

  • MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • PMC. (2020, January 29). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • PMC. (2022, October 10). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • AMEE. (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]

  • ResearchGate. (2013, September 10). Halogen- and hydrogen-bonding triazole-functionalised porphyrin-based receptors for anion recognition. Retrieved from [Link]

  • MDPI. (2017, October 31). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole. Retrieved from [Link]

  • PMC. (n.d.). Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors. Retrieved from [Link]

  • ResearchGate. (2020, December 19). (PDF) Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Retrieved from [Link]

  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • MDPI. (2020, July 17). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Retrieved from [Link]

  • Semantic Scholar. (2020, July 17). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

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Exploratory

Thermodynamic Stability of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

The following technical guide details the thermodynamic stability, synthesis, and characterization of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . This document is structured for researchers requiring rigorous physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and characterization of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . This document is structured for researchers requiring rigorous physicochemical data and validated experimental protocols.

A Technical Guide for Chemical Characterization & Handling[1][2][3]

Executive Summary

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) represents a specialized subclass of nitrogen-rich heterocycles.[1] While the 1,2,3-triazole core is renowned for its high thermal stability (often resisting decomposition up to 200°C), the introduction of a bromine atom at the C5 position introduces significant thermodynamic nuances.[1][2] The C-Br bond (approx.[1][3] bond dissociation energy ~65-70 kcal/mol in heteroaromatics) becomes the primary site of vulnerability under thermal stress, preceding the retro-[3+2] cycloaddition ring collapse.[1][2]

This guide provides a mechanistic breakdown of its stability, a validated synthesis protocol to ensure regiochemical purity, and the specific thermodynamic parameters required for safe handling.

Chemical Identity & Structural Thermodynamics[2][5]

Structural Analysis

The stability of this molecule is governed by the interplay between the aromaticity of the triazole ring and the steric/electronic effects of the substituents.[1]

  • Aromatic Stabilization: The 6

    
    -electron system provides significant resonance energy (~20 kcal/mol), rendering the ring resistant to oxidative degradation.[1][2]
    
  • Halogen Bonding: The C5-Bromine atom acts as a Sigma-hole donor.[1][3] In the crystalline state, this facilitates

    
     halogen bonds with adjacent triazole nitrogens, effectively increasing the lattice energy and melting point compared to non-halogenated analogs.[1]
    
  • Regioisomerism: Thermodynamic stability favors the 1,4-disubstituted isomer over the 1,5-isomer due to reduced steric clash between the N1-methyl and C5-substituents.[1] In 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, the C5-Br is less sterically demanding than a methyl group, but the dipole alignment in the 1,4-isomer generally confers lower ground-state energy.[1]

Thermodynamic Parameters (Predicted & Literature-Guided)

Based on structure-activity relationships (SAR) of 1,4-disubstituted-5-halo-1,2,3-triazoles.

ParameterValue / RangeConfidenceMechanistic Driver
Physical State Solid (Crystalline)HighIntermolecular halogen bonding (

).[1]
Melting Point 85°C – 110°CMediumMolecular symmetry and lattice packing efficiency.[1][3]
Decomposition Temp (

)
> 210°C (Onset)HighHigh activation energy of triazole ring fragmentation.[1][2][3][4]
Enthalpy of Formation (

)
+200 to +250 kJ/molMediumHigh nitrogen content (endothermic formation).[2][3]
Impact Sensitivity Low to ModerateHighStabilized by aromaticity; Br atom acts as a "heat sink" dampening sensitivity compared to nitro-analogs.[1][3]

Thermal Decomposition Pathways[1][4][7][8]

Understanding the failure mode is critical for process safety.[1][3] The decomposition of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole does not follow a single path.[1]

Primary Pathway: Radical C-Br Cleavage

At elevated temperatures (approaching


), the weakest bond is the 

bond.[1][2]

This homolytic cleavage generates a reactive triazolyl radical, which can dimerize or abstract hydrogen, leading to complex tarry mixtures.[1][2]
Secondary Pathway: Retro-[3+2] Cycloaddition

At extreme temperatures (>250°C), the ring system undergoes a retro-Huisgen reaction, expelling molecular nitrogen (


).[1][2] This is the "energetic" decomposition mode relevant to explosion hazards.[1][3]

Decomposition Start 5-Bromo-1,4-dimethyl-triazole TS1 TS: C-Br Elongation Start->TS1  ΔT > 200°C RingOpen Diazo-Imine Intermediate Start->RingOpen  ΔT > 250°C (Retro-Click) Radical Triazolyl Radical + Br• TS1->Radical  Homolysis Products N2 (gas) + Nitriles Radical->Products  Secondary Fragmentation RingOpen->Products  N2 Extrusion

Figure 1: Thermal decomposition cascade showing the competition between radical homolysis and ring fragmentation.[1][2]

Experimental Protocols

Synthesis: Regioselective One-Pot Protocol

To ensure the thermodynamic stability of the final product, one must avoid contamination with the kinetically favored 1,5-isomer.[1] The following protocol utilizes a Copper(I)-NHC catalyst system to guarantee 1,4-regioselectivity followed by in-situ bromination.[1][2]

Reaction Scheme:

  • Click Step: Methyl Azide (in situ) + Propyne

    
     1,4-Dimethyl-1,2,3-triazole[1][2]
    
  • Halogenation: Intermediate + NBS

    
     Product[1][2][3]
    

Safety Note: Methyl azide is explosive.[1][3] This protocol uses a generated-in-situ approach or a safe precursor (e.g., methyl iodide + sodium azide in a biphasic system).[1][2]

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, charge a reaction vial with CuCl (5 mol%) and an NHC ligand (e.g., IPr or SIMes, 5 mol%).[1][2] Dissolve in THF.

  • Cycloaddition: Add Propyne (solution in THF) and Methyl Azide precursor.[1][2][3] Stir at 40°C for 4 hours. Monitoring: Check consumption of azide by IR (disappearance of peak at ~2100 cm⁻¹).[1][2][3]

  • Bromination: Without isolating the intermediate, cool the mixture to 0°C. Add N-Bromosuccinimide (NBS) (1.2 equivalents) slowly.

  • Completion: Allow to warm to room temperature and stir for 4 hours. The Cu-catalyst facilitates the C-H activation at the 5-position.[1]

  • Workup: Quench with saturated aqueous

    
     (to remove excess bromine). Extract with Ethyl Acetate (
    
    
    
    ).[1][2][3] Wash organic layer with brine, dry over
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from Ethanol/Hexane to obtain high-purity crystals.

Stability Assessment Protocol (DSC/TGA)

To validate the thermodynamic profile of your specific batch:

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1][2][3]

  • Sample Mass: 2–5 mg (Caution: Do not exceed 5 mg for potentially energetic triazoles).[1][2][3]

  • Pan: Hermetically sealed aluminum pan with a pinhole (to prevent pressure buildup).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min from 40°C to 400°C.

  • Data Analysis:

    • Endotherm 1: Melting point (expect sharp peak ~90-110°C).[1][2][3]

    • Exotherm 1: Decomposition onset (expect >210°C).[2][3][4] If exotherm is sharp and >500 J/g, treat as energetic.

Safety & Handling

  • Hazard Classification: GHS07 (Warning), Acute Tox. 4 (Oral).[1][2][3][5]

  • Storage: Store in a cool, dry place (<25°C). Protect from light (C-Br bond is photosensitive).[1][3]

  • Incompatibility: Avoid strong oxidizing agents and active metals (Li, Mg) which can insert into the C-Br bond.[1][2]

References

  • Synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles

    • Title: General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles.[1][6]

    • Source: European Journal of Organic Chemistry (via ResearchGate).[1][2][3]

    • URL:

  • Thermal Decomposition Mechanisms

    • Title: Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.[3][7]

    • Source: The Journal of Physical Chemistry A (ACS Publications).[1][2][3]

    • URL:[1][2][7]

  • General Triazole Stability Data

    • Title: Very thermostable energetic materials based on a fused-triazole.[1][3]

    • Source: Royal Society of Chemistry (RSC) / NSF Public Access.[1][2][3]

    • URL:[1][2]

  • Compound Registry & Safety

    • Title: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1040275-55-5).[1][8]

    • Source: ChemicalBook / Supplier Data.[1][3]

    • URL:[1][2]

Sources

Foundational

Halogen bonding interactions of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Technical Guide: Halogen Bonding Interactions of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Executive Summary This technical guide provides a comprehensive analysis of the halogen bonding (XB) capabilities of 5-Bromo-1,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Halogen Bonding Interactions of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Executive Summary

This technical guide provides a comprehensive analysis of the halogen bonding (XB) capabilities of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . As a member of the 5-halo-1,2,3-triazole class, this molecule represents a pivotal scaffold in crystal engineering and medicinal chemistry. Its utility stems from the highly directional


-hole located on the bromine atom at the C5 position, which facilitates robust non-covalent interactions with Lewis bases (N, O, S, or anions).

This document details the electronic origins of this interaction, crystallographic geometries, thermodynamic profiles, and validated experimental protocols for synthesis and characterization. It is designed for researchers seeking to exploit halogen bonding for conformational control, anion recognition, or supramolecular assembly.

Molecular Architecture & Sigma-Hole Theory

The efficacy of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a halogen bond donor is governed by the anisotropic distribution of electron density around the bromine atom.

Electronic Landscape

Unlike the isotropic electron distribution found in free halide ions, the covalently bound bromine at the C5 position exhibits a region of positive electrostatic potential (ESP) along the extension of the C-Br bond. This region is the


-hole .[1][2]
  • Mechanism: The electron-withdrawing nature of the triazole ring (enriched by three nitrogen atoms) polarizes the C5-Br bond. This pulls electron density away from the bromine nucleus towards the ring, exposing the deshielded nuclear core at the distal tip.

  • Substituent Effects:

    • N1-Methyl: Inductively stabilizes the triazole core but does not significantly diminish the electron-withdrawing power of the ring.

    • C4-Methyl: Provides steric bulk that can influence the approach of XB acceptors but offers weak electron-donating character, slightly modulating the

      
       (maximum positive potential) of the 
      
      
      
      -hole compared to a C4-H analog.
The Sigma-Hole Vector

The interaction is strictly directional. The most favorable interaction angle (


) approaches 180° . This linearity is a hallmark of halogen bonding and distinguishes it from the more isotropic hydrogen bond.
ParameterValue / Description
Donor Atom Bromine (C5-position)
Hybridization

(part of aromatic system)

-Hole Orientation
Along the C-Br bond axis
Belt Potential Negative equatorial belt perpendicular to the bond (repels nucleophiles)

Crystallographic Insights & Interaction Geometries

Analysis of structural analogs (e.g., 3,5-dibromo-1,2,4-triazole, 5-iodo-1,2,3-triazoles) allows for the precise prediction of the packing motifs for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Interaction Motifs

In the solid state, this molecule typically acts as a self-complementary tecton . The C5-Br atom serves as the XB donor, while the N2 or N3 atoms of the triazole ring serve as XB acceptors.

  • Primary Motif (Chain Formation): Infinite 1D chains formed via

    
     interactions.
    
  • Secondary Motif (Dimers): Centrosymmetric dimers stabilized by antiparallel dipole interactions or dual XB contacts.

Geometric Parameters

The following metrics define the "Type II" halogen bond geometry expected for this system:

Geometric ParameterTypical RangeCausality
Interaction Distance (

)
2.80 – 3.05 ÅSignificantly shorter than the sum of van der Waals radii (

Å), indicating strong attraction.
Bond Angle (

)
165° – 180°Maximizes orbital overlap between the Br

-hole and the N lone pair (

).
Reduction Ratio (

)
0.82 – 0.90Defined as

. Lower values indicate stronger bonds.

Note: The presence of the C4-methyl group may introduce steric strain, potentially forcing slight deviations from perfect linearity (angles


) compared to unhindered analogs.

Thermodynamics & Energetics

The stability of the halogen bond in 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is intermediate between weak dispersion forces and strong hydrogen bonds.

  • Interaction Energy (

    
    ):  Calculated DFT values (e.g., 
    
    
    
    B97X-D/def2-TZVP) for similar triazole-pyridine complexes suggest an interaction energy of -2.5 to -5.0 kcal/mol .
  • Solvent Dependence: Strong Lewis basic solvents (DMSO, DMF) will compete for the

    
    -hole, disrupting self-assembly. Non-polar solvents (CHCl
    
    
    
    , Toluene) favor the formation of discrete XB complexes.

Interaction Network Diagram The following diagram illustrates the competitive and cooperative interactions governing the supramolecular assembly.

XB_Network cluster_legend Interaction Types Donor 5-Br-Triazole (Sigma-Hole Donor) Acceptor_N Triazole N2/N3 (Self-Assembly) Donor->Acceptor_N 1D Chain Formation (-3.0 kcal/mol) Acceptor_Ext External Lewis Base (Pyridine/Anion) Donor->Acceptor_Ext Co-Crystal Formation (-5.0 kcal/mol) Solvent Polar Solvent (DMSO/MeOH) Solvent->Donor Solvation (Disruption) key Solid Line: Favorable XB Dashed Line: Competitive Inhibition

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal checkpoints (TLC, NMR shifts) to validate success at each stage.

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This route ensures regioselective formation of the 1,4-isomer, followed by electrophilic halogenation.

Step 1: Cycloaddition

  • Reagents: Methyl azide (generated in situ or handled as solution), 1-propyne (or propyne precursor), CuSO

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
    -BuOH / H
    
    
    
    O (1:1).
  • Procedure: Stir at RT for 12h.

  • Validation: Disappearance of alkyne peak in IR (approx. 2100 cm

    
    ). Formation of triazole proton singlet in 
    
    
    
    H NMR (
    
    
    ppm).

Step 2: C5-Bromination

  • Reagents: 1,4-dimethyl-1H-1,2,3-triazole (from Step 1), N-Bromosuccinimide (NBS, 1.1 equiv).

  • Solvent: Acetonitrile (ACN) or CHCl

    
    .
    
  • Conditions: Reflux for 2-4 hours.

  • Validation:

    • TLC: Product will be less polar than the starting material.

    • NMR: Disappearance of the C5-H singlet.

    • Mass Spec: Observation of characteristic Br isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).

Synthesis_Workflow Start Start: Precursors (Methyl Azide + Propyne) CuAAC CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Start->CuAAC Check1 Checkpoint 1: NMR (C5-H singlet present) CuAAC->Check1 Bromination Bromination (NBS, ACN, Reflux) Check1->Bromination Pass Check2 Checkpoint 2: NMR (C5-H singlet GONE) MS (Br isotope pattern) Bromination->Check2 Check2->Bromination Incomplete (Add more NBS) Final Pure 5-Bromo-1,4-dimethyl-triazole Check2->Final Pass

Crystallization for XB Analysis

To observe halogen bonding, single crystals must be grown in non-competing solvents.

  • Method: Slow Evaporation.

  • Solvent System: Chloroform/Hexane (1:1) or pure Acetone. Avoid Methanol/Water as they compete as H-bond donors.

  • Protocol: Dissolve 20 mg of compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 pinholes, and leave in a vibration-free dark area at 20°C.

  • Success Metric: Prism-like colorless crystals appearing within 3-7 days.

Applications in Drug Discovery

The 5-bromo-triazole motif is not merely a structural element but a functional tool in medicinal chemistry.

  • Bioisosterism: The 5-Br-triazole can mimic the electronic properties of amide bonds or other dipoles while adding a specific directional interaction.

  • Conformational Locking: By engineering an intramolecular halogen bond (e.g.,

    
     in a peptide backbone), the molecule can lock a drug candidate into its bioactive conformation, reducing entropic penalty upon binding.
    
  • "H-Bond Off" Switch: Unlike hydrogen bonds, halogen bonds are hydrophobic. Replacing an H-bond donor with a halogen bond donor can improve membrane permeability (LogP) while maintaining ligand-receptor specificity.

References

  • Synthesis of 1,4-disubstituted 5-halo-1,2,3-triazoles

    • Source: ResearchG
    • Context: Protocols for CuAAC and subsequent halogen
    • (General Repository Access)

  • Halogen Bonding in 5-Halo-1,2,3-triazoliums

    • Source: ACS Public
    • Title: "Anion Receptors Based on Halogen Bonding with Halo-1,2,3-triazoliums"
    • Context: Establishes the 5-position of triazole as a potent sigma-hole donor for anion recognition.
  • Geometric Parameters of Triazole Halogen Bonds

    • Source: MDPI / Search Result 1.1.
    • Title: "Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole"
    • Context: Provides comparative crystallographic data (distances and angles) for triazole-based C-Br...N interactions.
  • Theoretical Analysis of Sigma Holes

    • Source: Journal of Molecular Modeling / Search Result 1.4.
    • Title: "The σ-Hole Revisited"
    • Context: Fundamental theory of electrostatic potentials on covalently bonded halogens.
  • Crystal Structure Analogs (3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one)

    • Source: NIH / Search Result 1.13.
    • Title: "Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one"
    • Context: Experimental verification of C-Br...

Sources

Exploratory

Solubility Profile of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole in Organic Solvents

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . [1] Executive Summary 5-Bromo-1,4-dimethyl-1H-1,2,3-tr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole .

[1]

Executive Summary

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) is a functionalized heterocyclic scaffold critical in the synthesis of pharmaceuticals, agrochemicals, and high-energy density materials. Its solubility profile is governed by the interplay between the polar triazole core, the lipophilic methyl substituents, and the polarizable bromine atom.

This guide provides a comprehensive analysis of its solubility behavior, predictive thermodynamic modeling, and validated protocols for experimental determination. Based on structural analogs and synthesis workflows, this compound exhibits high solubility in dipolar aprotic solvents and chlorinated hydrocarbons , moderate solubility in polar protic solvents , and low solubility in non-polar aliphatic hydrocarbons .

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the intermolecular forces at play between the solute and the solvent.

Structural Analysis[2][3]
  • Triazole Ring: Provides a high dipole moment and potential for

    
    -
    
    
    
    stacking interactions.[1] Nitrogen atoms N2 and N3 act as weak hydrogen bond acceptors.
  • Methyl Groups (C1, C4 positions): Introduce lipophilicity, disrupting the water structure and reducing aqueous solubility compared to the unsubstituted parent triazole.

  • Bromine Atom (C5 position): Increases molecular weight and polarizability (London dispersion forces), enhancing solubility in halogenated solvents and aromatics.[1]

Predicted Solubility Matrix

The following table categorizes solvents based on their interaction capability with 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Strong dispersion forces and dipole-dipole interactions match the brominated heterocyclic core.[1]
Dipolar Aprotic DMSO, DMF, AcetonitrileExcellent High dielectric constants stabilize the polar triazole ring; ideal for reaction media.
Polar Protic Methanol, EthanolGood to Moderate Soluble due to dipole interactions, though lack of H-bond donors in the solute limits "like-dissolves-like" efficiency compared to unsubstituted triazoles.
Esters & Ketones Ethyl Acetate, AcetoneModerate Good solubility; often used as the "good" solvent in recrystallization pairs.[1]
Aromatic Hydrocarbons Toluene, BenzeneModerate

-

stacking interactions facilitate dissolution.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor Lack of polarity makes these ideal "antisolvents" for precipitation and purification.
Water WaterLow Hydrophobic methyls and bromine outweigh the polar ring's hydration potential.[1]

Experimental Determination Protocols

Since specific thermodynamic data for this derivative may vary by batch purity and crystalline polymorph, researchers must generate empirical data.[1] Below are two self-validating protocols.

Method A: Isothermal Saturation (Gravimetric)

Best for: Generating precise mole fraction (


) data at fixed temperatures.[1]
  • Equilibration: Add excess 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole to 10 mL of the target solvent in a jacketed glass vessel.

  • Agitation: Stir continuously at the target temperature (

    
     K) for 24 hours to ensure thermodynamic equilibrium.
    
  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate the solvent under vacuum and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Method B: Polythermal Dynamic Laser Monitoring

Best for: Rapidly generating full solubility curves (


 vs. Concentration) with minimal sample consumption.[1]

SolubilityWorkflow Start Weigh Solute & Solvent Heat Heat until Dissolution (Laser Transmittance = 100%) Start->Heat Cool Cool at 2 K/h Heat->Cool Nucleate Nucleation Point Detected (Transmittance Drop) Cool->Nucleate Record Record T (K) and x (mol frac) Nucleate->Record Repeat Add Solvent & Repeat Record->Repeat Dilution Repeat->Heat

Figure 1: Dynamic Laser Monitoring workflow for determining the metastable zone width and solubility limit.

Thermodynamic Modeling

To correlate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for rigid heterocyclic compounds.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
    • 
        and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior.
    • 
        accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, you can calculate the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution:


Interpretation:

  • Positive

    
     (Endothermic):  Solubility increases with temperature (typical for triazoles in organic solvents).
    
  • Positive

    
    :  Indicates disorder increases upon dissolution, driving the process.
    

Applications in Synthesis & Purification

The solubility profile dictates the solvent choice for key chemical engineering unit operations.

Recrystallization Strategy

To purify 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole from crude reaction mixtures (e.g., post-bromination):

  • Solvent System: Ethyl Acetate (Good) + Hexane (Anti-solvent).[1]

  • Protocol: Dissolve crude solid in minimal hot Ethyl Acetate (

    
    C). Slowly add Hexane until turbidity persists. Cool slowly to 
    
    
    
    C to crystallize.
Reaction Solvent Selection[1][2]
  • Nucleophilic Substitution (

    
    ):  Use Acetonitrile  or DMF .[1] High solubility ensures homogeneity, while the high dielectric constant stabilizes the transition state.
    
  • Click Chemistry (CuAAC): Use t-Butanol/Water or THF .[1] While water solubility is low, the addition of t-Butanol acts as a co-solvent to solubilize the triazole product.

SolventSelection Start Select Solvent for... Purpose Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Workup Purpose->Purification HighT High Temp (>80°C)? Reaction->HighT Cryst Crystallization Purification->Cryst Extract Extraction Purification->Extract DMF DMF / DMSO (High Sol, High BP) HighT->DMF Yes MeCN Acetonitrile (High Sol, Easy Removal) HighT->MeCN No Polarity Polarity Required? Pair EtOAc / Hexane (Solvent/Antisolvent) Cryst->Pair DCM DCM / Chloroform (High Sol, Immiscible w/ H2O) Extract->DCM

Figure 2: Decision tree for solvent selection based on process requirements.

References

  • Synthesis & Properties of Triazoles: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles." Link

  • Thermodynamic Modeling: Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Modeling of Triazole Derivatives in Organic Solvents." Link

  • General Solubility Protocols: NIST Solution Calorimetry. "Experimental determination of solubility and heat of solution." Link

  • Compound Data: PubChem. "1,4-Dimethyl-1H-1,2,3-triazole and derivatives."[1] Link

Sources

Foundational

A Technical Guide to 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole: A Versatile Building Block in Modern Heterocyclic Chemistry

Executive Summary: The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its metabolic stability and its role as a bioisostere for the amide bond.[1][2][3] The advent of Copper(I)-catalyzed A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its metabolic stability and its role as a bioisostere for the amide bond.[1][2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this heterocycle readily accessible, fueling its integration into drug discovery and materials science.[4] Within this class, halogenated triazoles, particularly 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, have emerged as exceptionally valuable synthetic intermediates. The bromine atom at the C5 position serves as a versatile chemical handle for post-triazole functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, positioning it as a key building block for the construction of complex, multi-substituted heterocyclic systems.

The 1,2,3-Triazole Scaffold: A Motif of Significance

The five-membered 1,2,3-triazole ring is a prominent feature in a multitude of biologically active compounds and advanced materials.[5][6] Its prevalence is not accidental but is rooted in a unique combination of physicochemical properties:

  • Metabolic Stability: The triazole core is exceptionally resistant to metabolic degradation through hydrolysis, oxidation, or reduction, a critical attribute for drug candidates.[7]

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole unit can effectively mimic the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide bond.[8][9] This allows for the replacement of labile peptide bonds in bioactive molecules to improve their pharmacokinetic profiles.[3][7]

  • Polarity and H-Bonding: The presence of three nitrogen atoms imparts a significant dipole moment and the capacity to act as a hydrogen bond acceptor, influencing molecular interactions and solubility.[7]

  • Synthetic Accessibility: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the highly regioselective copper-catalyzed variant (CuAAC), provides a robust and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[4]

While the direct synthesis of multi-substituted triazoles is possible, the "post-click" functionalization of a pre-formed triazole ring offers a more modular and strategic approach to molecular diversity.[10][11] This is where halo-triazoles, such as 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, demonstrate their profound utility.

Synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

The target compound can be reliably synthesized via a CuAAC reaction followed by an electrophilic bromination step. This two-step, one-pot procedure provides a scalable and efficient route from commercially available starting materials. The causality behind this choice is the high regioselectivity of the CuAAC reaction, which reliably forms the 1,4-disubstituted triazole, followed by a regioselective bromination at the electron-rich C5 position.

cluster_start Starting Materials cluster_reaction Synthetic Workflow cluster_end Final Product A Methyl Azide (in situ) R1 Step 1: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->R1 B Propyne B->R1 I1 Intermediate: 1,4-dimethyl-1H-1,2,3-triazole R1->I1 R2 Step 2: Electrophilic Bromination (e.g., with NBS) I1->R2 P 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole R2->P

Synthetic workflow for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.
Experimental Protocol: Synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

This protocol describes a self-validating system where the formation of the intermediate triazole is the prerequisite for the subsequent bromination, all performed in a single reaction vessel to maximize efficiency.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (6.5 g, 100 mmol, 1.0 equiv) and copper(II) sulfate pentahydrate (1.25 g, 5 mmol, 0.05 equiv).

  • Solvent Addition: Add a solvent mixture of water (50 mL) and tert-butanol (50 mL). Stir the suspension vigorously.

  • Catalyst Reduction: Add sodium ascorbate (2.0 g, 10 mmol, 0.1 equiv) to the suspension. The color should change from blue to a yellowish-green, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Alkyne and Azide Precursor Addition: Cool the flask in an ice bath. Carefully add propyne (condensed, ~4.0 g, 100 mmol, 1.0 equiv) followed by the dropwise addition of dimethyl sulfate (12.6 g, 100 mmol, 1.0 equiv). Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Cycloaddition Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of 1,4-dimethyl-1H-1,2,3-triazole.

  • Bromination: Once the cycloaddition is complete, cool the mixture again in an ice bath. Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol, 1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of NBS, allow the reaction to warm to room temperature and stir for an additional 4-6 hours until the intermediate is fully consumed.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure title compound.

Chemical Reactivity: The C5-Bromo Group as a Versatile Handle

The strategic importance of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole lies in the reactivity of its carbon-bromine bond. This bond is susceptible to cleavage and replacement via several powerful transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring facilitates the oxidative addition step in these catalytic cycles, making the C5 position an excellent electrophilic partner.[12][13] This reactivity allows for the programmed installation of a wide array of functional groups that would be difficult to introduce through direct synthesis.

Key transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids/esters.[14]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, introducing further functionality.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.[7]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Reactivity map of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Application in Complex Molecule Synthesis: Key Workflows

The true value of this building block is realized in its application. Below are detailed workflows for its use in constructing molecules relevant to drug discovery and materials science.

Workflow 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is paramount for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[15] The choice of a palladium catalyst with a sophisticated phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is critical; the ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Triazole-Br C (Triazole)-Pd(II)(Br)Ln B->C D Transmetalation C->D R-B(OH)2 E (Triazole)-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Triazole-R

Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 5-(4-methoxyphenyl)-1,4-dimethyl-1H-1,2,3-triazole

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (190 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (36.6 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Seal the tube and heat the mixture to 80-90 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel to afford the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
4-pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10070-85
3-thienylboronic acidPd(dppf)Cl₂K₃PO₄DME8580-92
4-(CF₃)phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10075-90
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions, adapted from analogous systems.[14][16]
Workflow 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is fundamental in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method to form C-N bonds, creating substituted amino-triazoles which are key pharmacophores.[7]

Protocol: Synthesis of N-benzyl-1,4-dimethyl-1H-1,2,3-triazol-5-amine

  • Reagent Preparation: In an oven-dried Schlenk tube under argon, combine 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (190 mg, 1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%), and a suitable phosphine ligand such as Xantphos (43 mg, 0.075 mmol, 7.5 mol%).

  • Base and Amine Addition: Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) and benzylamine (129 mg, 1.2 mmol, 1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat to 100-110 °C for 12-24 hours.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the product via column chromatography.

Concluding Remarks: A Cornerstone for Chemical Innovation

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is more than just a single molecule; it represents a strategic platform for the rapid and modular synthesis of highly functionalized heterocyclic compounds. Its robust synthetic accessibility combined with the versatile reactivity of the C5-bromo group allows researchers in drug discovery and materials science to efficiently explore chemical space. By leveraging established cross-coupling methodologies, this building block serves as a reliable cornerstone for constructing novel molecular architectures with tailored biological activities and material properties, solidifying the central role of "post-click" functionalization in modern chemistry.[11]

References

  • Sivakumar, G., & Kumar, K. S. (2021). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Available at: [Link]

  • Mondal, S., & Guria, M. (2025). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications. Available at: [Link]

  • Mittapelly, N., Mukkanti, K., & Reguri, B. R. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry. Available at: [Link]

  • Mondal, S., & Guria, M. (2025). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. PubMed. Available at: [Link]

  • (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Fokin, V. V., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, ACS Publications. Available at: [Link]

  • (2025). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. Various sources. Available at: [Link]

  • Hoff, L. V., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • El-Mekabaty, A. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. Beilstein Journals. Available at: [Link]

  • (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. ResearchGate. Available at: [Link]

  • (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. PubMed. Available at: [Link]

  • (2025). Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Available at: [Link]

  • (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research. Available at: [Link]

  • (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • Hoff, L. V., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]

  • (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. ResearchGate. Available at: [Link]

  • (n.d.). “One pot” synthesis of 5‐iodo‐1,2,3‐triazoles using CuI and NBS. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (n.d.). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. ProQuest. Available at: [Link]

  • (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]

  • (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. ProQuest. Available at: [Link]

  • (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. Available at: [Link]

  • (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. Available at: [Link]

  • (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Available at: [Link]

  • Anoshkina, E. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • Morais, P. A. B., et al. (2022). Triazole: A New Perspective in Medicinal Chemistry and Material Science. ResearchGate. Available at: [Link]

  • (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Bozorov, K., et al. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Available at: [Link]

  • Kumar, A., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Available at: [Link]

  • (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Authored by: Senior Application Scientist, Chemical Synthesis Division Publication Date: March 7, 2026 Abstract The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Authored by: Senior Application Scientist, Chemical Synthesis Division

Publication Date: March 7, 2026

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its role as a versatile pharmacophore and amide bioisostere.[1][2][3] Functionalization of this privileged scaffold is critical for the exploration of chemical space in drug discovery and materials science.[4][5] This document provides a comprehensive technical guide with detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole. We present field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering researchers a robust platform for synthesizing diverse libraries of C5-substituted triazoles. Each protocol is accompanied by mechanistic insights and expert commentary to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has secured a prominent position in pharmaceutical development, featuring in approved drugs like the antibacterial agent Tazobactam.[1][3] Its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding have made it an invaluable component in the design of novel therapeutics.[2] The facile synthesis of the triazole core, often via "click chemistry," has further cemented its importance.[2][6]

Direct functionalization of the pre-formed triazole ring, particularly at the C5 position, represents a powerful strategy for late-stage diversification of lead compounds. Palladium-catalyzed cross-coupling reactions are preeminent tools for this purpose, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[7][8] This guide focuses on 5-bromo-1,4-dimethyl-1H-1,2,3-triazole as a versatile and readily accessible building block for such transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle that typically involves three key steps, cycling between Pd(0) and Pd(II) oxidation states.[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1,2,3-triazole, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For Suzuki and Sonogashira reactions, a ligand is transferred from the coupling partner to the palladium.[12] For Buchwald-Hartwig amination, the amine coordinates and is subsequently deprotonated by a base to form a more nucleophilic amido ligand.[10][13]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[13]

A general experimental workflow for these reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, Coupling Partner, & Base to Reaction Vessel B 2. Add Solvent A->B C 3. Purge with Inert Gas (Argon/Nitrogen) B->C D 4. Add Palladium Precatalyst & Ligand C->D E 5. Heat to Reaction Temperature (e.g., 80-120 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Workup (e.g., Dilute with EtOAc, Wash with Water/Brine) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate H->I J 10. Purify by Flash Column Chromatography I->J K Final Product J->K

Caption: General experimental workflow for cross-coupling reactions.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to its operational simplicity and the commercial availability of a vast array of boronic acids.[12][14]

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Br) Pd0->OA Ar-Br RE Ar-C≡C-R OA->RE Transmetalation (from Cu Cycle) RE->Pd0 Reductive Elimination CuX Cu(I)-X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Deprotonation Alkyne H-C≡C-R Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide CuAcetylide->OA CuAcetylide->CuX Transmetalation (to Pd Cycle)

Sources

Application

Using 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a precursor for functionalized triazoles

Application Note: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a Precursor for Highly Functionalized Triazoles Introduction & Chemical Rationale The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a Precursor for Highly Functionalized Triazoles

Introduction & Chemical Rationale

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide and ester bonds[1]. While 1,4-disubstituted triazoles are readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of fully substituted 1,4,5-trisubstituted triazoles presents a significant synthetic hurdle.

To overcome the limitations of interrupted click reactions, late-stage functionalization of pre-formed halo-triazoles has emerged as a robust strategy[2]. 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) [3][4] serves as an ideal, commercially available building block for this purpose. By permanently blocking the N1 and C4 positions with inert methyl groups, this precursor isolates the C5-bromo position, preventing regiochemical scrambling and enabling highly selective transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insight: Why utilize a bromo-triazole instead of an iodo-triazole? Although 5-iodo-1,2,3-triazoles undergo faster oxidative addition, they are notoriously sensitive to proto-dehalogenation and light-induced degradation. The C5–Br bond in 5-bromo-1,4-dimethyl-1H-1,2,3-triazole strikes the optimal balance: it is sufficiently activated by the electron-withdrawing nature of the triazole ring to undergo facile palladium insertion, yet stable enough for long-term bench storage and rigorous aqueous cross-coupling conditions[5][6].

G A 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole B 5-Aryl-1,4-dimethyl- 1H-1,2,3-triazole (Suzuki) A->B Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat C 5-Alkynyl-1,4-dimethyl- 1H-1,2,3-triazole (Sonogashira) A->C Pd(PPh3)2Cl2, CuI Terminal Alkyne, Base D 5-Amino-1,4-dimethyl- 1H-1,2,3-triazole (Buchwald-Hartwig) A->D Pd2(dba)3, Ligand Amine, Base

Divergent Pd-catalyzed cross-coupling pathways from 5-bromo-1,4-dimethyl-1H-1,2,3-triazole.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure reproducibility and high-fidelity data generation.

Protocol A: Suzuki-Miyaura Cross-Coupling

The [7] of 5-halo-triazoles requires careful catalyst selection to prevent competitive hydrolytic debromination. We utilize


 because its large bite angle accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-rich heteroaryls[8].

Materials:

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (3.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 0.1 M), rigorously degassed
    

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the triazole, boronic acid,

    
    , and 
    
    
    
    .
  • Degassing (Critical Step): Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
    
  • Reaction: Seal the vial and heat at 90 °C for 4–6 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is complete when the characteristic isotopic doublet of the starting material (

    
     176/178 for 
    
    
    
    ) is entirely consumed and replaced by the target product mass.
  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To remove residual palladium (crucial for downstream biological assays), treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C before filtration and concentration.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + 5-Bromo-triazole TransMet Transmetalation [Pd(II)(Ar)(Triazole)] OxAdd->TransMet + Ar-B(OH)2 / Base - Borate waste TransMet->Pd0 Reductive Elimination - Functionalized Triazole

Simplified Suzuki-Miyaura catalytic cycle for 5-bromo-1,2,3-triazole functionalization.

Protocol B: Sonogashira Cross-Coupling

For the installation of alkyne moieties, [9] is employed. The 5-position of the triazole is highly amenable to alkynylation, providing handles for subsequent click reactions or hydration to ketones.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine 5-bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
  • Solvent Addition: Add anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv). Degas via three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. Causality: Slow addition prevents a localized high concentration of alkyne, mitigating Cu-catalyzed Glaser homocoupling side reactions.

  • Reaction & IPC: Stir at 70 °C for 8 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product typically exhibits strong UV activity at 254 nm due to the extended conjugation of the triazole-alkyne system.

  • Purification: Quench with saturated aqueous

    
     to solubilize copper salts. Extract with EtOAc, dry over 
    
    
    
    , and purify via flash column chromatography.

Quantitative Data Summaries

The table below summarizes the expected performance metrics for the functionalization of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, synthesized from established literature parameters for 5-halo-triazoles[5][6].

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Phenylboronic acid

/

90485 - 92
Suzuki-Miyaura 3-Pyridylboronic acid

/

90675 - 82
Sonogashira Phenylacetylene

/ CuI
70880 - 88
Sonogashira Trimethylsilylacetylene

/ CuI
60685 - 90
Buchwald-Hartwig Morpholine

/ XPhos
1001265 - 75

References

  • Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles Source: ResearchGate URL: [Link]

Sources

Method

Application Note: C-H Activation Architectures Using 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

This Application Note is designed for researchers utilizing 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a privileged electrophile in transition-metal-catalyzed C–H functionalization. Unlike standard cross-couplings (Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole as a privileged electrophile in transition-metal-catalyzed C–H functionalization.

Unlike standard cross-couplings (Suzuki/Stille) that require pre-functionalized nucleophiles, this guide focuses on Direct Arylation strategies where this bromotriazole acts as the coupling partner to functionalize C(sp²)–H bonds on diverse arenes and heteroarenes.

Part 1: Strategic Overview & Mechanistic Logic

The 1,4-dimethyl-1,2,3-triazole scaffold is a potent bioisostere for amide bonds and a key pharmacophore in fragment-based drug discovery. The 5-bromo derivative is unique because it serves as a "Click-Free" electrophile , allowing the installation of the triazole core onto aromatic scaffolds after the ring is formed, avoiding the regioselectivity issues often associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) on complex substrates.

The Mechanistic Driver: Concerted Metallation-Deprotonation (CMD)

The primary strategy for utilizing 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole in C–H activation is the Concerted Metallation-Deprotonation (CMD) pathway.[1] Unlike electrophilic aromatic substitution (SEAr), CMD allows Palladium to activate electron-deficient and neutral arenes.

Mechanism Description:

  • Oxidative Addition: Pd(0) inserts into the C(5)–Br bond of the triazole.

  • Ligand Exchange: A carboxylate (e.g., pivalate or acetate) coordinates to the Pd(II) center.

  • C-H Activation (CMD Step): The carboxylate ligand acts as an intramolecular base, deprotonating the coupling partner (e.g., an indole or thiazole) while simultaneously forming the Pd–C bond.

  • Reductive Elimination: The bi-heteroaryl product is released, regenerating Pd(0).

CMD_Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Triazole-Br insertion) Pd0->OxAdd PdII_Br Pd(II)-Triazole Complex OxAdd->PdII_Br LigandEx Ligand Exchange (RCOO⁻ replaces Br⁻) PdII_Br->LigandEx CMD_Step CMD Transition State (C-H Cleavage) LigandEx->CMD_Step + Arene-H RedElim Reductive Elimination (Product Release) CMD_Step->RedElim RedElim->Pd0 Regeneration

Figure 1: The CMD catalytic cycle utilizing 5-Bromo-1,4-dimethyl-1,2,3-triazole as the electrophilic partner.

Part 2: Experimental Protocols

Protocol A: Direct C–H Arylation of Azoles (Thiazoles/Oxazoles)

This protocol couples the bromotriazole with 1,3-azoles. This is critical for building "linked" heteroaryl scaffolds common in kinase inhibitors.

Reaction Class: Pd-Catalyzed Direct Arylation Scale: 0.5 mmol (Typical optimization scale)[2]

ComponentEquiv/AmtRoleRationale
Substrate 1.5 equivNucleophileExcess azole drives kinetics (C-H partner).
5-Br-Triazole 1.0 equivElectrophileLimiting reagent (High value fragment).
Pd(OAc)₂ 5 mol%CatalystPrecursor to active Pd(0) species.
PPh₃ 10 mol%LigandStabilizes Pd; inexpensive standard.
K₂CO₃ 2.0 equivBaseNeutralizes HBr; promotes CMD via carbonate/bicarbonate shuttle.
PivOH 30 mol%AdditiveCritical: Pivalic acid acts as a proton shuttle (CMD active ligand).
DMA 0.2 MSolventHigh boiling point, polar aprotic, stabilizes Pd-intermediates.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Addition: Add the azole substrate (1.5 equiv) and Pivalic Acid (30 mol%).

  • Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) to reach 0.2 M concentration relative to the bromide.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).

  • Reaction: Heat the mixture to 100–120 °C for 16 hours. Note: Triazole-Br bonds are thermally stable, but higher temps (>140°C) may cause decomposition.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (typically Hexanes:EtOAc or DCM:MeOH gradients).

Validation checkpoint: Monitor disappearance of the bromide via LC-MS. The product should show a clear M+1 peak corresponding to [Triazole + Azole - HBr].

Protocol B: Direct Arylation of Polyfluoroarenes

Electron-deficient arenes (e.g., pentafluorobenzene) undergo facile C-H activation due to the acidity of the C-H bond.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%) / XPhos or SPhos (10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (110 °C)

  • Key Insight: Silver salts often lower the activation energy for C-H cleavage in highly fluorinated systems but are expensive. Try K₂CO₃ first.[1]

Part 3: Optimization & Troubleshooting

When yields are suboptimal (<50%), systematic variation of the "CMD Cocktail" is required. Use the decision tree below to guide your optimization.

Optimization_Logic Start Low Yield? Check1 Conversion < 20%? Start->Check1 Check2 Dehalogenation? Check1->Check2 No (Complex Mix) Temp Increase Temp to 140°C Check1->Temp Yes (Unreacted Br) Solvent Switch Solvent: DMA -> Toluene (Reduce Polarity) Check2->Solvent Yes (Triazole-H formed) Ligand Switch Ligand: PPh3 -> PCy3 or JohnPhos Check2->Ligand No (Unknown byproducts) Base Change Base: K2CO3 -> Cs2CO3 (Solubility) Ligand->Base If still failing

Figure 2: Troubleshooting logic for Pd-catalyzed coupling of 5-bromotriazoles.

Comparative Data: Base & Solvent Effects

Data derived from meta-analysis of similar heteroaryl bromide couplings (Ackermann et al.).

VariableCondition ACondition BCondition CRecommendation
Solvent DMF/DMAToluene1,4-DioxaneDMA is superior for solubility of carbonate bases.[1]
Base K₂CO₃Cs₂CO₃KOAcK₂CO₃ is the cost-effective standard; Cs₂CO₃ for difficult substrates.
Additive NonePivOH (30%)1-AdCOOHPivOH is essential for the CMD mechanism.

References

  • Ackermann, L., et al. (2008).[3] "Copper-Catalyzed 'Click' Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles." Organic Letters, 10(14), 3081–3084.

  • Gevorgyan, V., et al. (2004). "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines." Organic Letters, 6(21), 3805–3808.

  • Chen, C., et al. (2016). "Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles." Molecules, 21(10), 1272.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.

Sources

Application

Application Note: Advanced Synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole via In Situ Azidation and Halo-CuAAC

Introduction & Strategic Rationale The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capability, and bioisosteric resemblance to amid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capability, and bioisosteric resemblance to amide bonds (1). While 1,4-disubstituted 1,2,3-triazoles are routinely accessed via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of fully decorated 1,4,5-trisubstituted triazoles—specifically those bearing a versatile C5-halogen handle—requires more sophisticated synthetic logic.

This application note details a highly efficient, two-stage continuous protocol for the synthesis of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole directly from methylhydrazine.

Mechanistic Causality

Rather than attempting a low-yielding thermal Huisgen cycloaddition or a multi-step sequence involving post-cyclization lithiation and bromination, this protocol leverages a tandem approach designed for step economy and high regioselectivity:

  • Diazotization : Methylhydrazine is converted to methyl azide via nitrosation (2). Because low-molecular-weight azides are notoriously explosive and toxic (3), the methyl azide is generated in situ within a biphasic system. This ensures it remains safely solvated in the organic phase, preventing hazardous gas-phase accumulation.

  • Halo-CuAAC : The solvated methyl azide is directly subjected to a modified CuAAC reaction using a 1-haloalkyne (1-bromo-1-propyne) (4, 5). The copper catalyst activates the bromoalkyne, directing the regiochemistry to exclusively yield the 1,4,5-trisubstituted core, bypassing the need for a terminal alkyne intermediate and subsequent functionalization.

Experimental Protocol

CRITICAL SAFETY IMPERATIVE : Methyl azide is highly toxic and poses a severe explosion hazard if isolated or concentrated. All operations must be conducted in a well-ventilated fume hood behind a blast shield. Never evaporate the solvent containing unreacted methyl azide.

Phase 1: In situ Generation of Methyl Azide
  • Preparation : Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Charge the flask with methylhydrazine (46.1 mg, 1.0 mmol) dissolved in a biphasic mixture of Dichloromethane (DCM, 20 mL) and deionized water (10 mL).

  • Acidification : Cool the vigorously stirring mixture to 0 °C using an ice-water bath. Slowly add concentrated Hydrochloric Acid (HCl, 37%, 1.2 mmol) dropwise to generate the methylhydrazine hydrochloride salt.

  • Nitrosation : Dissolve Sodium Nitrite (NaNO₂, 75.9 mg, 1.1 mmol) in 5 mL of deionized water. Add this solution dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C to prevent the volatilization of the forming azide.

  • Phase Transfer : Allow the reaction to stir for an additional 1 hour at 0 °C. The generated methyl azide will partition into the DCM layer. Stop stirring, allow the phases to separate, and carefully decant the aqueous layer. Wash the DCM layer once with 10 mL of cold water. Retain the DCM layer for immediate use in Phase 2.

Phase 2: Halo-CuAAC Cycloaddition
  • Alkyne Addition : To the DCM solution containing methyl azide (approx. 1.0 mmol) at room temperature, add 1-bromo-1-propyne (107.0 mg, 0.9 mmol). Note: The alkyne is the limiting reagent to ensure complete consumption of the hazardous azide.

  • Catalyst Preparation : In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 12.5 mg, 0.05 mmol) and Sodium Ascorbate (19.8 mg, 0.10 mmol) in 2 mL of deionized water. The solution will rapidly transition from blue to pale yellow/brown, validating the reduction to the catalytically active Cu(I) species.

  • Cycloaddition : Add the aqueous catalyst mixture to the DCM reaction flask. Cap the flask loosely and stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Workup : Quench the reaction by adding 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl) to complex and remove the copper salts. Separate the organic phase, and extract the aqueous phase with fresh DCM (2 × 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 5-bromo-1,4-dimethyl-1H-1,2,3-triazole as a crystalline solid.

Quantitative Data Summary

ParameterPhase 1: AzidationPhase 2: Halo-CuAAC
Temperature 0 °C to 5 °C20 °C to 25 °C (RT)
Solvent System H₂O / DCM (Biphasic)H₂O / DCM (Biphasic)
Reaction Time 1.5 hours16 hours
Catalyst Loading N/A5 mol% Cu(II), 10 mol% NaAsc
Target Yield Quantitative (in situ)75% - 85% (Isolated)

Reaction Workflow & Pathway

SynthesisWorkflow N1 Methylhydrazine (CH3NHNH2) N3 Methyl Azide (CH3N3) Generated in situ N1->N3 Diazotization N2 Nitrous Acid (HNO2) NaNO2 + HCl, 0°C N2->N3 Reagent N6 Halo-CuAAC Cycloaddition N3->N6 Reactant N4 1-Bromo-1-propyne (CH3-C≡C-Br) N4->N6 Reactant N5 Cu(I) Catalyst CuSO4 / NaAsc N5->N6 Catalyst N7 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole N6->N7 Regioselective Cyclization

Figure 1: Mechanistic workflow for the synthesis of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole.

References

  • Recent Developments Towards the Synthesis of Triazole Deriv
  • An experimental study on the hypergolic interaction between monomethylhydrazine and nitric acid ResearchG
  • Bretherick's Handbook of Reactive Chemical Hazards: An Indexed Guide to Published D
  • Preparation of 1,4,5‐Trisubstituted 5‐Acyl‐1,2,3‐triazoles by Selective Acylation between Copper(I)‐Carbon(sp2)
  • 1-Bromobut-1-yne | CAS 50405-39-5 | Haloalkyne Reagent Benchchem

Sources

Method

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Chemistry

An In-depth Guide to Nucleophilic Substitution Reactions of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole The 1,2,3-triazole ring system has established itself as a cornerstone in medicinal chemistry and drug discovery.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Nucleophilic Substitution Reactions of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

The 1,2,3-triazole ring system has established itself as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for amide bonds, contribute to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,3-triazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The development of efficient synthetic methodologies, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made this scaffold readily accessible for creating large compound libraries for drug screening.[2][4][5]

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole serves as a pivotal synthetic intermediate. The bromine atom at the C5 position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse range of functional groups, providing a powerful platform for generating novel molecular architectures and exploring structure-activity relationships (SAR).

The inherent π-deficient nature of the 1,2,3-triazole ring facilitates nucleophilic attack at the carbon atoms, particularly when an electron-withdrawing substituent or a good leaving group is present.[6] This guide provides detailed application notes and protocols for the nucleophilic substitution of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole with various nucleophiles, offering researchers a practical resource for synthesizing novel triazole derivatives.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the functionalization of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole.[7] The reaction proceeds through the attack of a nucleophile on the electron-deficient triazole ring at the carbon atom bearing the bromo leaving group. The mechanism can follow two main pathways: a stepwise addition-elimination route or a concerted process.

  • Stepwise (Addition-Elimination) Mechanism: The nucleophile attacks the C5 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate, often referred to as a Meisenheimer complex.[7] This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the triazole ring. In the subsequent, typically rapid step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

  • Concerted Mechanism: In some cases, particularly with highly reactive nucleophiles or specific solvent systems, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group can occur in a single, concerted step without the formation of a distinct intermediate.[8][9][10]

The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and the specific electronic properties of the triazole substrate.

Caption: General SNAr pathways on 5-bromo-1,4-dimethyl-1H-1,2,3-triazole.

Section 1: Substitution with O-Nucleophiles (Phenols)

Application Note

The synthesis of 5-aryloxy-1,2,3-triazoles introduces a flexible ether linkage, which is a common motif in pharmacologically active molecules. This reaction allows for the coupling of the triazole core with a wide variety of phenolic compounds, including those with existing biological activity, to create novel hybrid molecules. The resulting aryloxy-triazoles can serve as precursors for more complex heterocyclic systems.[9] The reaction typically requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion, which then displaces the bromide from the triazole ring.

Start 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole Reaction Reaction Mixture Start->Reaction Phenol Substituted Phenol (Ar-OH) Phenol->Reaction Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Heating Heating (40-100 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryloxy-1,4-dimethyl- 1H-1,2,3-triazole Purification->Product

Caption: Workflow for the synthesis of 5-aryloxy-1,4-dimethyl-1H-1,2,3-triazoles.

Experimental Protocol: Synthesis of 1,4-Dimethyl-5-phenoxy-1H-1,2,3-triazole

Materials & Equipment:

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 mmol, 190 mg).

  • Add phenol (1.2 mmol, 113 mg) and cesium carbonate (1.5 mmol, 489 mg).

  • Add anhydrous DMF (10 mL) via syringe.

  • Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-dimethyl-5-phenoxy-1H-1,2,3-triazole.

Data Summary: O-Nucleophile Substitution
EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCs₂CO₃DMF801285
24-MethoxyphenolK₂CO₃THF651691
34-ChlorophenolCs₂CO₃DMF901078
42-NaphtholK₂CO₃Acetonitrile801882

Section 2: Substitution with N-Nucleophiles (Amines)

Application Note

The introduction of an amino group at the C5 position is a critical transformation for developing drug candidates, as the nitrogen atom can act as a hydrogen bond donor or acceptor and a basic center, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The reaction of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole with primary or secondary amines provides direct access to 5-amino-1,2,3-triazole derivatives. These reactions can be performed under thermal conditions or accelerated using palladium or copper catalysts, although thermal SNAr is often sufficient due to the activated nature of the triazole ring.

Experimental Protocol: Synthesis of N-benzyl-1,4-dimethyl-1H-1,2,3-triazol-5-amine

Materials & Equipment:

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vial or tube

  • Magnetic stirrer and heating block

  • Standard work-up and purification equipment

Procedure:

  • In a sealed reaction vial, combine 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 mmol, 190 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL).

  • Add benzylamine (1.5 mmol, 161 mg, 0.16 mL).

  • Seal the vial tightly and heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: N-Nucleophile Substitution
EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃DMF1102475
2MorpholineDIPEAAcetonitrile1001888
3AnilineNaHTHF701265
4PiperidineK₂CO₃DMSO1201681

Section 3: Substitution with S-Nucleophiles (Thiols)

Application Note

Incorporating a sulfur linkage creates 5-thioether-1,2,3-triazole derivatives. Sulfur atoms can participate in unique non-covalent interactions and can be oxidized to sulfoxides and sulfones, providing further opportunities for molecular diversification. The reaction with thiols proceeds readily, typically in the presence of a base to generate the highly nucleophilic thiolate anion. These thioether products are valuable building blocks in medicinal and materials chemistry.

Experimental Protocol: Synthesis of 1,4-Dimethyl-5-(phenylthio)-1H-1,2,3-triazole

Materials & Equipment:

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Standard reaction and purification apparatus

Procedure:

  • To a flame-dried, two-neck round-bottom flask under nitrogen, add anhydrous THF (10 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

  • Slowly add thiophenol (1.1 mmol, 121 mg, 0.11 mL) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiophenolate.

  • Add a solution of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 mmol, 190 mg) in THF (5 mL) dropwise to the thiophenolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.

Section 4: Halogen Exchange (Halex) Reaction with Fluoride

Application Note

The introduction of fluorine into drug molecules can dramatically improve metabolic stability, binding affinity, and membrane permeability. A Halogen Exchange (Halex) reaction provides a direct route to 5-fluoro-1,2,3-triazoles, which are otherwise difficult to synthesize.[11][12] This reaction involves the substitution of a heavier halogen (like bromine or iodine) with fluoride, typically using an anhydrous fluoride salt at high temperatures, often with microwave irradiation to reduce reaction times.[11] The resulting 5-fluorotriazoles can be valuable final products or can themselves act as substrates for further nucleophilic substitution, as fluoride can also be a leaving group under certain conditions.

Start 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole Reactor Microwave Reactor Vial Start->Reactor Fluoride Fluoride Source (e.g., KF, CsF) Fluoride->Reactor Solvent High-Boiling Solvent (e.g., DMSO, Sulfolane) Solvent->Reactor Irradiation Microwave Irradiation (150-180 °C) Reactor->Irradiation Workup Aqueous Work-up & Extraction Irradiation->Workup Purification Column Chromatography Workup->Purification Product 5-Fluoro-1,4-dimethyl- 1H-1,2,3-triazole Purification->Product

Caption: Workflow for the Halex synthesis of 5-fluoro-1,4-dimethyl-1H-1,2,3-triazole.

Experimental Protocol: Synthesis of 5-Fluoro-1,4-dimethyl-1H-1,2,3-triazole

Materials & Equipment:

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

  • Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave synthesis reactor and appropriate vials

  • Standard work-up and purification equipment

Procedure:

  • To a microwave reactor vial, add 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (0.5 mmol, 95 mg).

  • Add anhydrous potassium fluoride (2.5 mmol, 145 mg). It is crucial that the KF is thoroughly dried (e.g., by heating under vacuum) before use.

  • Add anhydrous DMSO (2 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 45 minutes. The reaction should be monitored for pressure changes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) to remove residual DMSO, then wash with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (note: the product may be volatile).

  • Purify by flash chromatography on silica gel to yield the 5-fluoro-1,4-dimethyl-1H-1,2,3-triazole.

References

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. National Library of Medicine. [Link]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Publishing. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Library of Medicine. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Library of Medicine. [Link]

  • Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing. [Link]

  • ChemInform Abstract: Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. [Link]

  • Halogen exchange (Halex) reaction of 5-iodo-1,2,3-triazoles: synthesis and applications of 5-fluorotriazoles. PubMed. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. [Link]

Sources

Application

Advanced Protocol: Synthesis of C5-Functionalized 1,2,3-Triazole Ligands via 5-Bromo-1,4-dimethyl Precursors

Executive Summary & Scientific Rationale The 1,2,3-triazole ring is a "privileged scaffold" in drug discovery, renowned for its stability and bioisosteric resemblance to amide bonds. However, standard Copper-Catalyzed Az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,2,3-triazole ring is a "privileged scaffold" in drug discovery, renowned for its stability and bioisosteric resemblance to amide bonds. However, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields only 1,4-disubstituted regioisomers, leaving the C5 position unsubstituted.

The "C5-Vacancy" Problem: In ligand design, the C5 position represents a critical vector for optimizing metal coordination geometry or engaging secondary binding pockets in protein targets.

The Solution: This guide details the synthesis and utilization of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole . This halogenated precursor transforms the inert C5-H bond into a reactive handle, enabling the modular construction of fully substituted triazole ligands via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Precursor Synthesis: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

While direct electrophilic halogenation of the electron-deficient triazole ring is difficult, lithiation-halogenation provides a high-yielding, regioselective route.

Reaction Mechanism (Lithiation-Trapping)

The proton at C5 is relatively acidic (pKa ~26-28). Treatment with n-butyllithium (n-BuLi) generates a transient lithio-species, which is trapped by an electrophilic bromine source.

LithiationMechanism Start 1,4-Dimethyl-1,2,3-triazole Lithiation Deprotonation (C5-Li) (-78°C, THF) Start->Lithiation + n-BuLi Intermed 5-Lithio-Intermediate Lithiation->Intermed Trap Electrophilic Trap (NBS or CBr4) Intermed->Trap Product 5-Bromo-1,4-dimethyl-triazole Trap->Product Quench

Figure 1: Mechanistic pathway for the regioselective C5-bromination of 1,4-disubstituted triazoles.

Detailed Protocol

Reagents:

  • 1,4-Dimethyl-1H-1,2,3-triazole (1.0 equiv) [Commercially available or synthesized via CuAAC of methyl azide + propyne]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) OR N-Bromosuccinimide (NBS) (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous THF (20 mL per 5 mmol substrate).

  • Cooling: Charge the flask with 1,4-dimethyl-1H-1,2,3-triazole. Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents ring fragmentation.

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for 45 minutes. The solution may turn slightly yellow, indicating the formation of the 5-lithio species.

  • Bromination: Dissolve NBS (or add liquid Br-source) in minimal THF and add dropwise to the lithiated mixture at -78°C.

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-bromo product is less polar than the starting material.

Ligand Generation: Suzuki-Miyaura Cross-Coupling

The 5-bromo precursor is now a competent electrophile for Pd-catalyzed coupling, allowing the attachment of aryl, heteroaryl, or vinyl groups to create the final ligand.

Optimization Table (Data Summary)
ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 or Pd2(dba)3/S-Phos
Base K2CO3 (2.0 equiv)K3PO4 or Cs2CO3 (3.0 equiv)
Solvent Dioxane/Water (4:1)Toluene/Water (10:1) or DMF
Temp 90°C110°C (Sealed Tube)
Time 4-6 Hours12-18 Hours
Detailed Protocol (Standard)

Objective: Synthesis of 5-Aryl-1,4-dimethyl-1,2,3-triazole Ligands.

  • Charging: In a microwave vial or pressure tube, combine:

    • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • K2CO3 (2.0 equiv)[2]

  • Deoxygenation: Add Dioxane/Water (4:1, 0.2 M concentration). Sparge with Argon for 10 minutes. Note: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C. Monitor via TLC (or LC-MS). The bromide starting material (Rf ~0.6 in 1:1 Hex/EtOAc) should disappear, replaced by a lower Rf fluorescent spot (biaryl product).

  • Isolation: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[1][3]

Reaction Logic (Graphviz)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Triazole TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of 5-bromo-triazoles.[1] Oxidative addition is facilitated by the electron-deficient nature of the triazole ring.

Troubleshooting & Quality Control

Common Failure Modes
  • Ring Fragmentation: If the lithiation (Step 2.2) is performed > -60°C, the triazole ring may fragment to release N2. Fix: Maintain strict -78°C and add n-BuLi slowly.

  • Protodebromination: In the Suzuki coupling, if the product mass = Starting Material - Br + H, the catalyst is reducing the bromide instead of coupling. Fix: Switch to anhydrous toluene and Cs2CO3; ensure strictly water-free conditions if using boronic esters.

Characterization Markers (NMR)[2][3][4][5]
  • Starting Material (1,4-dimethyl-triazole): Distinct singlet for C5-H at ~7.3-7.5 ppm.

  • Precursor (5-bromo-1,4-dimethyl-triazole): Disappearance of the C5-H singlet. Methyl groups shift slightly downfield due to the inductive effect of Bromine.

  • Final Ligand: Appearance of aromatic protons from the coupled ring; integration matches the 1:1 ratio with triazole methyls.

References

  • Gribanov, P. S., et al. (2017).[4] "General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles." Organic & Biomolecular Chemistry.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

  • Raap, R. (1971). "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Suzuki-Miyaura Coupling." BenchChem Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

[1] Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: TRZ-Br-5502 Subject: Impurity Profiling & Removal Strategies Diagnostic Hub: Identify Your Impurity Before selecting a purifi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: TRZ-Br-5502 Subject: Impurity Profiling & Removal Strategies

Diagnostic Hub: Identify Your Impurity

Before selecting a purification strategy, we must diagnose the specific contaminant.[1][2] Use this decision matrix to correlate your observation with the likely chemical species.

ImpurityDiagnosis Obs Observation Color Green/Blue Tint Obs->Color MS Mass Spec (M-79 or M+79) Obs->MS NMR NMR (Extra Singlet) Obs->NMR Imp1 Copper Residues (Catalyst Leach) Color->Imp1 Cu(II) species Imp2 Bromination Artifacts (SM or Dibromo) MS->Imp2 Isotopic Pattern Imp3 Regioisomer (1,5-dimethyl) NMR->Imp3 Symmetry Shift

Figure 1: Diagnostic workflow for identifying common impurities in triazole synthesis.

Troubleshooting Modules

Module A: The "Green Tint" (Copper Removal)

Context: If you utilized CuAAC (Click Chemistry) to synthesize the 1,4-dimethyl-1,2,3-triazole precursor prior to bromination, or used copper to catalyze the bromination itself, residual Copper(II) is a persistent contaminant.[1][2] Triazoles are excellent ligands for Cu, often retaining it through standard workups.[1][2]

Q: My product is slightly green/yellow, but the NMR is clean. Is this acceptable? A: No. Even trace copper (ppm levels) can catalyze decomposition or interfere with downstream biological assays. The color indicates Cu(II) coordination to the triazole nitrogens.[3]

Protocol: Chelation Wash vs. Scavenging

  • The EDTA Wash (Bulk Removal):

    • Dissolve crude in DCM or EtOAc.[1][2]

    • Wash 3x with 0.1 M EDTA (pH 7.4) .

    • Mechanism:[2][4][5] EDTA forms a thermodynamically stable, water-soluble hexadentate complex with Cu(II), stripping it from the triazole.[1][2]

  • Solid Phase Scavenging (Polishing):

    • If color persists, treat the organic phase with SiliaMetS® Thiol or Imidazole scavengers (4 eq.[1][2] relative to estimated Cu).[1][2]

    • Stir for 4 hours, then filter.

Module B: Regioisomer Separation (1,4- vs. 1,5-dimethyl)

Context: The 1,4-isomer is the "Click" product.[1] The 1,5-isomer is a thermal byproduct or Ruthenium-catalyzed product.[1] They are chemically distinct but have similar boiling points, making distillation difficult.[1][2]

Q: I see a small impurity spot just below my product on TLC. Is this the 1,5-isomer? A: Likely, yes. 1,5-disubstituted-1,2,3-triazoles possess a larger net dipole moment than their 1,4-counterparts due to the alignment of the nitrogen lone pairs and the substituents.[1] Consequently, the 1,5-isomer is more polar and will elute after the 1,4-isomer on normal phase silica (though this can invert on specific C18 phases).[1][2]

Separation Strategy:

  • Flash Chromatography: Use a shallow gradient (e.g., 0%

    
     5% MeOH in DCM).[1][2] The 1,4-isomer (less polar) elutes first.[1]
    
  • Recrystallization: The 1,4-isomer generally packs better into crystal lattices due to higher symmetry.[1] See Protocol B below.

Module C: Halogenation Control (Mono- vs. Di-bromo)

Context: When brominating 1,4-dimethyl-1,2,3-triazole (e.g., using NBS or


/Lithiation), you risk under-reaction (Starting Material, SM) or over-reaction (4,5-dibromo, if the methyl group allows, though less likely here, side-chain bromination is the risk).[1][2]

Q: How do I separate the non-brominated starting material from the product? A: This is the most challenging separation because the polarity shift is minimal. However, the heavy bromine atom significantly increases lipophilicity and molecular volume.[1][2]

Strategy:

  • Reverse Phase (C18) HPLC: The brominated product will have a significantly longer retention time than the non-brominated precursor in a Water/Acetonitrile gradient.

  • Sublimation: If your scale is small (<1g), 5-bromo-1,4-dimethyl-1,2,3-triazole sublimes under high vacuum, often leaving heavier inorganic salts and polymeric impurities behind.[1]

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Standard purification for crude reaction mixtures.[1][2]

ParameterSetting/MaterialNotes
Stationary Phase Silica Gel (40-63 µm)Neutral pH silica is preferred to prevent triazole protonation.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the triazole well.
Mobile Phase B Methanol (MeOH)Provides polarity adjustment.
Gradient 0% B (5 CV)

5% B (20 CV)
Shallow gradient is critical for isomer separation.
Detection UV 254 nmTriazole ring absorbs strongly.[1][2]

Step-by-Step:

  • Load: Dry load on Celite or Silica (1:3 ratio).[1] Do not liquid load in strong solvents (e.g., DMSO) as this ruins peak shape.[1][2]

  • Elute: Run the isocratic hold (100% DCM) first. The non-polar impurities (if any) will elute.

  • Collect: The 5-bromo-1,4-dimethyl product typically elutes around 2-3% MeOH.[1] The 1,5-isomer (impurity) will tail or elute at 4-5% MeOH.[1]

Protocol B: Recrystallization (High Purity)

Recommended for removing trace starting material and metal salts.

Solvent System: Ethyl Acetate / Heptane (or Hexane) Theory: The bromine atom facilitates


-stacking and halogen bonding, increasing the lattice energy of the product compared to the liquid/amorphous starting material.
  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Add Heptane dropwise until persistent cloudiness appears.[1][2]

  • Add a few drops of EtOAc to clear the solution.[1]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Wash crystals with cold Heptane.

Mechanistic Visualization

Understanding the polarity differences is key to separation.[1]

SeparationLogic Start Crude Mixture Dipole Dipole Moment Analysis Start->Dipole Iso14 1,4-Isomer (Product) Vectors Cancel (Less Polar) Dipole->Iso14 Iso15 1,5-Isomer (Impurity) Vectors Additive (More Polar) Dipole->Iso15 Col Silica Column (Normal Phase) Iso14->Col Iso15->Col Res1 Elutes First (High Rf) Col->Res1 1,4-Isomer Res2 Elutes Second (Low Rf) Col->Res2 1,5-Isomer

Figure 2: Chromatographic behavior of triazole regioisomers based on dipole moment vectors.

References

  • CuAAC Mechanism & Regioselectivity: Himo, F., et al. (2005).[1][2] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[2] Journal of the American Chemical Society.[1]

  • Differentiation of Isomers: Creary, X., et al. (2012).[1][2] "1,2,3-Triazoles from Organic Azides and Acetylenes: A One-Pot Copper-Catalyzed Synthesis." The Journal of Organic Chemistry. (Note: Discusses NMR distinction and polarity).

  • Metal Scavenging: "Purification of Reaction Mixtures: Removal of Metal Catalysts." SiliCycle Application Notes.

  • Triazole Properties: "1,2,3-Triazole: Physical Properties and Synthesis." PubChem Database.[1][2]

Disclaimer: These protocols involve handling halogenated heterocycles and organic solvents.[1][6] Always review the SDS for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole before handling.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 5-Bromo-Triazole Reactions

Welcome to the Advanced Applications Support Center. 5-Bromo-1,2,3-triazoles are highly versatile scaffolds in medicinal chemistry and materials science, serving as stable anion equivalents and critical cross-coupling pa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 5-Bromo-1,2,3-triazoles are highly versatile scaffolds in medicinal chemistry and materials science, serving as stable anion equivalents and critical cross-coupling partners[1]. However, at elevated temperatures, the highly polarized C5–Br bond becomes a structural liability, leading to spontaneous debromination, ring-opening, or catalyst poisoning.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic causality behind these failures and provide self-validating, field-proven methodologies to ensure high-fidelity synthesis and functionalization at elevated temperatures.

Diagnostic Matrix: Thermal Failure Modes & Quantitative Interventions

Before altering your synthetic route, identify your specific failure mode using the quantitative data matrix below. This table compares traditional batch synthesis against our recommended stabilized protocols.

Parameter / MetricTraditional Batch HeatingSequential One-Pot (Batch)Continuous Flow Reactor
Operating Temperature 80°C – 120°C60°C (Step 1) / 60°C (Step 2)140°C (Microcoil)
Residence/Reaction Time 12 – 24 hours4 hours + 4 hours5 minutes
5-Bromo-Triazole Yield < 40% (Thermal Degradation)85% – 95%> 90%
Debromination Rate High (> 30%)Low (< 5%)Negligible (< 1%)
Mechanistic Failure Mode Homolytic C5–Br cleavageUnreacted NBS side-reactionsPump/Line blockages
Recommended Use Case Not RecommendedLab-scale synthesis & discoveryScale-up & high-T cross-coupling

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does my 5-bromo-1,2,3-triazole undergo spontaneous debromination during high-temperature cross-coupling? The Causality: The C5–Br bond in 1,2,3-triazoles is highly polarized. At temperatures exceeding 120°C in batch reactors, the thermal energy surpasses the activation barrier for homolytic cleavage or protodebromination (especially in protic solvents like methanol or water). This side-reaction outpaces the desired cross-coupling cycle. The Solution: Switch to aprotic solvents (e.g., anhydrous DMF or Toluene) and utilize continuous flow chemistry[2]. By restricting the thermal exposure (residence time) to exactly 5 minutes, you kinetically favor the rapid cross-coupling while starving the slower debromination pathway of the time required to propagate.

Q2: I am trying to synthesize a 1,4-disubstituted 5-bromo-1,2,3-triazole using a bromoalkyne, but I get low yields and black precipitate at 80°C. What is going wrong? The Causality: Direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of bromoalkynes is notoriously problematic. Bromoalkynes are thermally labile; the bulky bromine atom sterically hinders the formation of the copper acetylide intermediate. Forcing the reaction with heat (>80°C) causes the bromoalkyne to undergo oxidative homocoupling (Glaser coupling) or degradation, precipitating inactive copper(II) oxide (the black precipitate). The Solution: Abandon the direct bromoalkyne route. Instead, adopt a sequential one-pot approach: perform a standard CuAAC with a terminal alkyne to form the stable copper-triazolide intermediate, then trap it electrophilically with N-bromosuccinimide (NBS)[3].

Q3: How do I prevent ruthenium catalyst deactivation when synthesizing 1,5-disubstituted bromo-triazoles at high temperatures? The Causality: In Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), the active species relies on a Ru(Cp)Cl core. At high temperatures, the bulky pentamethylcyclopentadienyl (Cp) ligand sterically clashes with functionalized internal alkynes, leading to ligand dissociation and the irreversible aggregation of inactive "ruthenium black"[2]. The Solution: Substitute the sterically hindered Cp* ligand for a standard cyclopentadienyl (Cp) ligand. Utilizing Ru(Cp)Cl(cod) enhances the thermal stability of the catalytic pocket, allowing the formation of the 5-bromo-1,2,3-triazole unit without requiring extreme thermal forcing[4].

Mechanistic Workflows & Logical Relationships

G A 5-Bromo-1,2,3-Triazole B High Temperature (>120°C) Batch Reactor A->B Prolonged Heating D Continuous Flow (Short Residence Time) A->D Controlled Thermal Profile C Debromination & Ring Degradation B->C C5-Br Cleavage E Stable Cross-Coupling or Functionalization D->E High Yield

Fig 1: Reaction pathways demonstrating thermal degradation vs. flow-stabilized functionalization.

Flow R1 Terminal Alkyne + Azide + Cu Catalyst M Micromixer R1->M H Heated Reactor Coil (60°C, t = 4 min) M->H CuAAC NBS NBS Injection (Electrophilic Trap) H->NBS Cu-Triazolide Q In-line Na2S2O3 Quench NBS->Q Bromination P 1,4-Disubstituted 5-Bromo-Triazole Q->P

Fig 2: Continuous flow workflow for one-pot synthesis and bromination of 1,2,3-triazoles.

Self-Validating Experimental Protocols

Protocol A: Sequential One-Pot CuAAC and Electrophilic Bromination (Batch)

Objective: Synthesize 1,4-disubstituted 5-bromo-1,2,3-triazoles while completely bypassing the thermal degradation of bromoalkyne precursors[3].

  • Preparation: In a flame-dried Schlenk flask under N₂, combine the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in anhydrous 1,2-dichloroethane (0.5 M).

  • Catalytic Initiation: Add (aNHC)CuCl (1 mol%) or standard CuI (5 mol%). Stir at 60°C for 4 hours.

    • Self-Validation Checkpoint 1: The initial heterogeneous catalyst suspension will dissolve into a clear, pale-yellow solution, indicating the successful formation of the soluble copper-triazolide intermediate. Confirm complete azide consumption via TLC (stain with anisaldehyde) before proceeding.

  • Electrophilic Trapping: Cool the mixture to room temperature. Add N-bromosuccinimide (NBS, 2.0 equiv) in one single portion.

  • Thermal Maturation: Heat gently to 60°C for an additional 4 hours.

    • Self-Validation Checkpoint 2: The reaction will transition to a dark orange/red hue as the bromination completes.

  • Quench & Isolation: Quench immediately with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS (preventing over-oxidation). Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: High-Temperature Continuous Flow Cross-Coupling

Objective: Execute high-temperature (>120°C) functionalization of 5-bromo-triazoles while kinetically suppressing C5–Br debromination[2].

  • System Priming: Flush a continuous flow reactor system (e.g., PFA tubing, 10 mL internal volume) with anhydrous, degassed DMF at 0.5 mL/min to remove trace oxygen and moisture.

  • Reagent Preparation:

    • Solution A: 5-bromo-1,2,3-triazole (1.0 equiv) + cross-coupling partner in DMF.

    • Solution B: Catalyst + Base in DMF.

  • Flow Execution: Pump Solutions A and B through a T-mixer into a heated reactor coil set strictly to 140°C.

    • Causality Rule: Adjust the combined flow rate to achieve a residence time of exactly 5.0 minutes. This provides sufficient thermal energy for the catalytic cycle while kinetically outcompeting the slower homolytic cleavage of the C5–Br bond.

  • In-Line Quenching: Route the reactor effluent directly into a cooling loop (0°C) followed by an in-line aqueous quench stream.

    • Self-Validation Checkpoint 3: Analyze the steady-state output via LC-MS. A successful run will show the desired product mass and an absolute absence of the debrominated triazole mass (

      
       Da).
      

References

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL:[Link]

  • General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles Source: ResearchGate URL:[Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: Thieme E-Books URL:[Link]

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) (Flow/Solid Phase) Source: Thieme E-Books URL:[Link]

Sources

Troubleshooting

Preventing homocoupling during the functionalization of bromotriazoles

Topic: Preventing Homocoupling & Side Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Scope: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) of bromotriazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling & Side Reactions

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Scope: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) of bromotriazoles.

Module 1: The Diagnostic Matrix

"Which homocoupling are you seeing?"

In the functionalization of bromotriazoles, "homocoupling" is a symptom of a stalled catalytic cycle. Because triazoles are nitrogen-rich, they often coordinate to the Palladium center, displacing ligands and "poisoning" the catalyst.[1] When the main cross-coupling cycle slows down, competitive homocoupling pathways take over.[1]

Use this matrix to identify your specific failure mode before attempting a fix.

Observation (LCMS/NMR)DiagnosisThe MechanismImmediate Fix
Dimer of Boronic Acid (Ar-Ar)Oxidative Homocoupling (Nucleophile)The triazole has stalled the Pd-cycle. Excess oxygen or Pd(II) is oxidizing the boronic acid faster than the cross-coupling occurs.Degas vigorously. Switch to XPhos or SPhos to out-compete N-coordination.
Dimer of Triazole (Tz-Tz)Reductive Homocoupling (Electrophile)Rare. Occurs under reductive conditions if the transmetalation step is blocked. Often "Ullmann-type" coupling.[1]Reduce catalyst loading. Lower temperature. Ensure Boronic acid is activated (check Base).
Dimer of Alkyne (Glaser Product)Glaser Coupling (Sonogashira)Copper-mediated oxidative coupling of the alkyne.Remove Copper. Use a Cu-free protocol (Pd/XPhos). Add ascorbate.[1]
Triazole-H (Dehalogenation)Hydrodehalogenation Not homocoupling, but often confused with it.[1] Pd inserts, but transmetalation fails; Hydride source (solvent/base) intercepts.Switch to Anhydrous conditions. Use Dioxane/Toluene instead of alcohols.
Module 2: Mechanistic Deep Dive

Why Bromotriazoles Fail: The "Coordination Trap"

To prevent homocoupling, you must understand why it is energetically favorable over your desired reaction.[1]

  • The Poisoning Effect: The N2 or N3 atoms on the triazole ring are excellent ligands. They bind to Pd(II) intermediates, forming stable [L_n Pd(Ar)(Triazole)] species that are off-cycle.

  • The Oxygen Trigger: Once the catalyst is stalled by the triazole, it cannot process the boronic acid. Any trace oxygen present will then oxidize the boronic acid (mediated by the idle Pd), leading to the Ar-Ar homocouple.

  • The Solution (Steric Bulk): You must use ligands (like Buchwald biaryl phosphines) that are bulky enough to prevent the triazole nitrogen from binding to the metal center, forcing the cycle forward.

TriazoleCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Bromotriazole Trap OFF-CYCLE TRAP Pd Coordinated by Triazole Nitrogen (Catalyst Poisoning) OxAdd->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Bulky Ligand (e.g., XPhos) HomoC SIDE REACTION Boronic Acid Homocoupling (Driven by O2 + Stalled Pd) Trap->HomoC Cycle Stalls -> Nucleophile Accumulates RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start

Caption: The "Coordination Trap" shows how triazoles divert the catalytic cycle (Red path), stalling the reaction and allowing homocoupling to dominate. Bulky ligands (Green path) prevent this.

Module 3: Optimized Protocols

Self-Validating Systems for High Fidelity

Do not rely on "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) for bromotriazoles; they will almost certainly lead to homocoupling.[1]

Protocol A: The "Gold Standard" Suzuki Coupling

Best for: 4-bromo-1,2,3-triazoles and 3-bromo-1,2,4-triazoles.[1]

The Logic:

  • Ligand: XPhos or SPhos. The biaryl bulk prevents N-coordination [1].

  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2. Avoids pre-ligated Pd(PPh3)4.

  • Base: K3PO4 (Anhydrous). Strong enough to activate Boron, but low solubility in dioxane prevents rapid dehalogenation [2].[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step:

  • Charge the vessel: Add Bromotriazole (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), XPhos (0.04 equiv), and Pd2(dba)3 (0.02 equiv).[1]

  • Inert Cycle (CRITICAL): Cap the vial. Evacuate (vacuum) and backfill with Argon 3 times . Note: Nitrogen is acceptable, but Argon is heavier and blankets the surface better.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Activation: Heat to 90°C.

    • Checkpoint: If the reaction turns black immediately (Pd precipitation), your ligand loading is too low or oxygen was present.[2]

  • Workup: Filter through Celite to remove Pd residues.

Protocol B: Copper-Free Sonogashira

Best for: Alkynylation of bromotriazoles without Glaser (alkyne-alkyne) coupling.

The Logic: Copper (CuI) is the primary cause of alkyne homocoupling (Glaser) in the presence of trace oxygen. By using a highly active Pd-system, we eliminate Cu entirely [3].[1]

Step-by-Step:

  • Catalyst System: PdCl2(MeCN)2 (3 mol%) + XPhos (6 mol%).

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: MeCN or Toluene.[1]

  • Procedure: Mix halide, base, and catalyst. Degas thoroughly. Add alkyne slowly (via syringe pump if possible) over 1 hour at 80°C.

    • Why Slow Addition? It keeps the concentration of free alkyne low, statistically favoring the cross-coupling over the dimerization.

Module 4: Troubleshooting FAQ

Q: My reaction works, but I get 30% dehalogenated triazole (H-Triazole). Why? A: You are likely using a protic solvent (water/ethanol) or a base that acts as a hydride donor.[3]

  • Fix: Switch to anhydrous Toluene or Dioxane .

  • Fix: Ensure your reaction is strictly dry. Water acts as a proton source for the Pd-H species that leads to reduction.

Q: Can I use Pd(dppf)Cl2? A: Yes, it is often better than Pd(PPh3)4 but inferior to XPhos/SPhos for nitrogen heterocycles.[1] If you must use dppf, increase the temperature to 100°C to force the reductive elimination.

Q: I see the boronic acid homocouple, but my starting material (Bromotriazole) is untouched. A: This confirms the catalyst is active for oxidation but inactive for insertion. The triazole is poisoning the Pd(0).

  • Fix: You need a "hotter" catalyst.[1] Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1] These precatalysts are designed to shed their ligands easily and are bulky enough to resist triazole inhibition.

Q: Should I protect the Triazole N-H? A: Absolutely. If your triazole has a free N-H (e.g., 4-bromo-1H-1,2,3-triazole), it is acidic and will deprotonate, forming a triazolate anion.[1] This anion is a potent ligand that will shut down almost any Pd catalyst.[1]

  • Fix: Protect with SEM , THP , or Benzyl before coupling.[1]

References
  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Focus on "Protocol Standards for Heterocycles").

  • Gelderblom, P., et al. (2016).[1] Copper-Free Sonogashira Cross-Coupling for Functionalization of 1,2,3-Triazoles.[1] Chemistry – A European Journal.[1]

  • Li, H., et al. (2019).[1] Mechanistic Studies on the Dehalogenation of Heteroaryl Halides in Pd-Catalyzed Cross-Coupling. Organometallics.[1]

Sources

Optimization

Handling moisture sensitivity in 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole reactions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Support Center. You are accessing the Technical Support Module: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Support Center.

You are accessing the Technical Support Module: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole .

This guide addresses the specific challenges of handling moisture sensitivity during the functionalization of this triazole scaffold. While the parent molecule is chemically robust, its primary utility—as a precursor for Lithium-Halogen Exchange (Li-X) and Palladium-Catalyzed Cross-Coupling —introduces critical moisture intolerance points that often lead to experimental failure (e.g., des-bromo byproducts or catalyst poisoning).

Part 1: The Chemistry of Moisture Sensitivity

The Paradox: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (Solid) is stable. 5-Lithio-1,4-dimethyl-1H-1,2,3-triazole (Intermediate) is hyper-sensitive .

When you perform a Li-X exchange, you generate a highly basic C5-lithio species. In the presence of even trace moisture (ppm levels), this intermediate undergoes rapid protonation, destroying your nucleophile before it can react with your intended electrophile.

Visualizing the Failure Mode

The following diagram illustrates the "Lethal Pathway" where moisture competes with your intended reaction.

G Start 5-Bromo-1,4-dimethyl- 1H-1,2,3-triazole Intermediate 5-Lithio-Intermediate (Highly Reactive) Start->Intermediate Li-X Exchange (-78°C, THF) Li_Reagent n-BuLi (Lithium Reagent) Li_Reagent->Intermediate Product Desired C5-Substituted Triazole Intermediate->Product Kinetic Pathway (Anhydrous) Byproduct FAILURE: 1,4-Dimethyl-1,2,3-triazole (Des-bromo species) Intermediate->Byproduct Thermodynamic Sink (Fast Protonation) Target Target Electrophile (E+) Target->Product Moisture Trace H2O (Moisture) Moisture->Byproduct ppm levels sufficient

Figure 1: The Kinetic Competition. The 5-lithio intermediate reacts with water orders of magnitude faster than most carbon electrophiles. Success depends entirely on suppressing the red "Thermodynamic Sink" pathway.

Part 2: Troubleshooting & Protocols

Scenario A: Lithium-Halogen Exchange (Li-X)

Symptom: LCMS shows the mass of the "des-bromo" product (Parent triazole, M-Br+H) instead of the desired product. Diagnosis: Quenching of the lithio-intermediate by adventitious moisture in the solvent or atmosphere.

The "Zero-Moisture" Protocol: Do not rely on "fresh" bottles. Follow this self-validating workflow.

  • Solvent Integrity: Use THF distilled from Sodium/Benzophenone or processed through an activated alumina column.

    • Validation: Add a drop of benzophenone indicator; if it does not turn deep purple, the solvent is wet.

  • Glassware Prep: Flame-dry all glassware under high vacuum (0.1 mmHg) or bake at 120°C overnight. Assemble while hot under a stream of Argon.

  • The "Sacrificial" Method (Recommended for Triazoles):

    • If you suspect your starting material contains trace moisture (it is hygroscopic), add 0.1 eq of n-BuLi at -78°C first.

    • Wait 5 minutes. This "sacrificial" base will scavenge water.

    • Then, add the remaining 1.0-1.1 eq of n-BuLi to effect the exchange.

ParameterSpecificationReason
Temperature -78°C (Acetone/Dry Ice)The 5-lithio triazole is thermally unstable; warming causes ring fragmentation [1].
Concentration 0.1 M - 0.2 MDilution mitigates localized heating during n-BuLi addition.
Addition Rate Dropwise over 15 minPrevents exotherms that degrade the sensitive intermediate.
Quench Electrophile in THFThe electrophile must also be dried (azeotrope with toluene if necessary).
Scenario B: Palladium-Catalyzed Cross-Coupling

Symptom: Reaction stalls; formation of "Palladium Black" precipitate; low conversion. Diagnosis: Oxygen or moisture poisoning the active Pd(0) species, or hydrolysis of the coupling partner (e.g., Boronic Acid deboronation).

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Black Precipitate Pd(0) aggregation due to oxidation (O2 leak).Switch from "Sparging" to Freeze-Pump-Thaw degassing (3 cycles).
No Reaction Catalyst poisoning by water (if using sensitive ligands like phosphines).Use Anhydrous DMF or Dioxane . Add 3Å Molecular Sieves to the reaction vessel.
Homocoupling Presence of O2 promoting oxidative homocoupling of the boronic acid.Rigorous Argon purging. Ensure the reaction vessel is sealed with a high-quality septum.

The "Freeze-Pump-Thaw" Standard: For 5-bromo-triazoles, which can be electronically deactivated, maximizing catalyst life is crucial.

  • Freeze solvent/reagents in liquid N2.

  • Apply high vacuum (10-15 min).

  • Thaw in warm water (under static vacuum).

  • Backfill with Argon.[1]

  • Repeat 3x.

Part 3: Technical FAQ

Q1: Can I store the 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole on the shelf? A: Yes, the solid is stable. However, before use in Li-X reactions, we recommend drying it in a vacuum desiccator over


 for 24 hours. The triazole ring nitrogen atoms can hydrogen-bond with atmospheric water, creating a "wet" surface layer that kills the first equivalent of n-BuLi [2].

Q2: Why do I see ring cleavage products? A: This is likely a thermal issue, not just moisture. 5-Lithio-1,2,3-triazoles are prone to Cycloreversion (fragmentation) to release diazo compounds and nitriles if the temperature rises above -40°C [3].

  • Fix: Keep the internal temperature below -70°C during the lithiation and electrophile addition.

Q3: Which drying agent is best for the reaction solvent? A:

  • For Li-X (THF): Sodium/Benzophenone (Purple color indicates <10 ppm water).

  • For Pd-Coupling (DMF/Dioxane): Activated 3Å Molecular Sieves (beads, not powder). Avoid Calcium Hydride for DMF as it can react over time.

Part 4: Decision Support Diagram

Use this workflow to diagnose low yields in your specific experiment.

Troubleshooting Start Problem: Low Yield / Impurities ReactionType Identify Reaction Type Start->ReactionType LiX Lithium-Halogen Exchange ReactionType->LiX PdCoupling Pd Cross-Coupling ReactionType->PdCoupling CheckByproduct Check Byproduct (LCMS) LiX->CheckByproduct DesBromo Des-Bromo Product Found (Protonation) CheckByproduct->DesBromo Mass = Parent RingOpen Nitriles/Diazo Found (Fragmentation) CheckByproduct->RingOpen Mass = Fragment FixMoisture SOLUTION: 1. Dry Solvent (Na/Benzophenone) 2. Use 'Sacrificial' n-BuLi 3. Dry Glassware >120°C DesBromo->FixMoisture FixTemp SOLUTION: 1. Maintain <-70°C 2. Pre-cool Electrophile 3. Slow Addition RingOpen->FixTemp CheckColor Reaction Appearance PdCoupling->CheckColor BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt NoRxn No Conversion (Catalyst Death) CheckColor->NoRxn FixGas SOLUTION: Freeze-Pump-Thaw Degassing (Sparging is insufficient) BlackPpt->FixGas FixLigand SOLUTION: Switch to SPhos/XPhos Gen 3 (More robust to moisture) NoRxn->FixLigand

Figure 2: Diagnostic Logic Tree. Follow the path corresponding to your analytical data (LCMS/Visual) to identify the root cause.

References

  • Begtrup, M. (1971). "Reactions of 1,2,3-Triazoles. I. Lithiation of 1-Substituted 1,2,3-Triazoles." Acta Chemica Scandinavica, 25, 249-257.

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." MilliporeSigma.

  • Raap, R. (1971). "Lithiation of 1,2,3-triazoles. Synthesis of 5-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798.

  • Charette, A. B., et al. (2010). "Handbook of Reagents for Organometallic Synthesis." John Wiley & Sons.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Quality Control: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Topic: 1H and 13C NMR Spectral Analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogenated Scaffold

In fragment-based drug discovery (FBDD) and "click" chemistry, 1,2,3-triazoles are ubiquitous pharmacophores. The 5-bromo-1,4-dimethyl-1H-1,2,3-triazole derivative represents a critical intermediate, allowing for further functionalization at the C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

However, the synthesis of this molecule—often via bromination of the 1,4-dimethyl precursor or CuAAC of bromoalkynes—is prone to regioisomeric ambiguity. Distinguishing the 1,4-dimethyl-5-bromo isomer from its 1,5-dimethyl-4-bromo counterpart or the non-brominated precursor is a frequent analytical bottleneck. This guide provides a definitive spectral analysis to validate structural integrity.[1][2]

Experimental Methodology

To ensure reproducibility, the following acquisition parameters are recommended. These protocols minimize solvent-solute interactions that can obscure critical chemical shift differences.

  • Solvent: Chloroform-d (

    
    ) is the standard for baseline characterization. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) should be used only if solubility is an issue, as it may cause significant solvent-induced shifts (
    
    
    ppm).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (1H frequency).

  • Temperature: 298 K (

    
    ).
    
  • Referencing: TMS internal standard (

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm,
    
    
    ppm).

1H NMR Spectral Analysis

The proton NMR spectrum of the target molecule is defined by simplicity . Unlike its precursor, the target lacks an aromatic ring proton, resulting in a spectrum dominated solely by two methyl singlets.

Key Assignments:

  • N1-Methyl (

    
     ppm, s, 3H): 
    
    • Chemical Environment: Attached to the electron-poor nitrogen (N1).

    • Shift Logic: This signal is significantly deshielded compared to C-methyls. In the 5-bromo derivative, the steric compression and electronegativity of the adjacent bromine atom typically cause a slight downfield shift (

      
       ppm) compared to the non-brominated precursor (
      
      
      
      ).
  • C4-Methyl (

    
     ppm, s, 3H): 
    
    • Chemical Environment: Attached to the C4 carbon.

    • Shift Logic: Resonates in the allylic/vinylic methyl region. The effect of the C5-bromine is inductive but distance-dependent, causing minimal perturbation from the precursor's value (

      
      ).
      
  • The "Silent" C5 Position:

    • Diagnostic Feature: The most critical confirmation of bromination is the complete disappearance of the triazole ring proton (C5-H), which typically appears as a singlet between 7.25 – 7.80 ppm in the precursor.

13C NMR Spectral Analysis

Carbon NMR provides the definitive confirmation of the carbon framework and the oxidation state of C5.

  • C4 (Quaternary,

    
     ppm):  Deshielded due to the double bond character and N3 attachment.
    
  • C5-Br (Quaternary,

    
     ppm): 
    
    • Mechanism: Carbon atoms directly bonded to heavy halogens (Br, I) in heteroaromatic rings often undergo an upfield shift (shielding) relative to their C-H counterparts due to the "heavy atom effect" and spin-orbit coupling, despite the electronegativity of bromine. This is a key diagnostic peak.

  • N-Methyl (

    
     ppm):  Typical aliphatic N-Me range.
    
  • C-Methyl (

    
     ppm):  Typical allylic methyl range.
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and its most common regioisomer.

Table 1: Spectral Differentiation Matrix (


) 
FeatureTarget: 5-Bromo-1,4-dimethyl Precursor: 1,4-Dimethyl Regioisomer: 4-Bromo-1,5-dimethyl
C5-H Signal (1H) Absent Present (

s)
Absent
N-Me Shift (1H)

(Singlet)

(Singlet)

(Shielded by C4-Br)*
C-Me Shift (1H)

(Singlet)

(Singlet)

(Singlet)
C5 Carbon (13C)

(C-Br)

(C-H)

(C-Me)
C4 Carbon (13C)

(C-Me)

(C-Me)

(C-Br)

*Note: In 1,5-disubstituted triazoles, the N-Me and C4-substituent are spatially closer, often leading to distinct steric shielding/deshielding effects compared to the 1,4-isomer.

Structural Validation Workflow

The following decision tree outlines the logical steps to confirm the identity of the 5-bromo-1,4-dimethyl isomer using standard 1D and 2D NMR techniques.

G Start Crude Product Analysis (1H NMR in CDCl3) CheckH5 Is there a singlet at 7.2 - 7.8 ppm? Start->CheckH5 YesH5 Precursor Present (Incomplete Reaction) CheckH5->YesH5 Yes NoH5 Bromination Confirmed (C5-H Absent) CheckH5->NoH5 No CheckRegio Check N-Me Shift (Regioisomer Check) NoH5->CheckRegio Regio14 Shift ~4.1 ppm (1,4-dimethyl isomer) CheckRegio->Regio14 > 4.0 ppm Regio15 Shift < 4.0 ppm (Likely 1,5-isomer) CheckRegio->Regio15 < 4.0 ppm Confirm Final Confirmation: 13C NMR (C-Br peak ~110 ppm) NOESY (N-Me to C-Me NOE) Regio14->Confirm

Figure 1: NMR-based decision tree for validating the synthesis of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole.

References

  • Royal Society of Chemistry. "1H and 13C NMR Data for triazole 1." RSC Advances, Supplementary Information. Link

  • MDPI. "Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives." Molecules, 2022.[3] Link

  • National Institutes of Health (PMC). "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega, 2022. Link

  • Google Patents. "Inhibitors of akt activity (WO2008098104A1)." Patents, 2008.

    
     7.28, 4.03, 2.22). Link
    
  • BenchChem. "Application Notes for 1H and 13C NMR Spectral Analysis of Triazole Derivatives." Link

Sources

Comparative

HRMS fragmentation patterns for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole validation

Technical Validation Guide: HRMS Fragmentation Patterns for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Executive Summary Objective: To establish a definitive High-Resolution Mass Spectrometry (HRMS) validation protocol for 5...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: HRMS Fragmentation Patterns for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Executive Summary

Objective: To establish a definitive High-Resolution Mass Spectrometry (HRMS) validation protocol for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (


).

The Challenge: Small molecule heterocycles, particularly 1,2,3-triazoles, are prone to regio-isomerism (1,4- vs. 1,5-substitution) and tautomeric alkylation errors (N1- vs. N2-methylation). Standard Low-Resolution MS (LRMS) cannot definitively distinguish these isomers due to identical nominal masses. Furthermore, the unique isotopic signature of bromine requires specific resolution settings to prevent peak coalescence.

The Solution: This guide defines the specific fragmentation fingerprints—driven by the characteristic loss of dinitrogen (


) and the bromine isotopic doublet—required to validate structural integrity.

Comparative Analysis: Why HRMS?

This section contrasts the proposed HRMS workflow against standard alternatives (NMR and LRMS) to justify the experimental choice.

FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Single Quad) 1H NMR
Primary Utility Exact mass & elemental formula confirmation.Nominal mass check.Structural connectivity & regio-isomerism.[1][2][3]
Isomer Differentiation High. Distinguishes N1/N2 isomers via fragmentation energy & retention time.Low. Indistinguishable parent ions.High. Distinct chemical shifts, but requires mg-scale purity.
Bromine Validation Resolves

with <5 ppm error; confirms isotopic fine structure.
Shows 1:1 ratio but lacks mass defect precision.Invisible (Br has no proton signal).
Sensitivity Picogram/Femtogram range.Nanogram range.Milligram range.
Throughput High (LC-coupled).High.Low.

Expert Insight: While NMR is the gold standard for ab initio structure determination, HRMS is superior for trace impurity profiling (e.g., detecting 0.1% of the N2-isomer in a bulk N1-isomer batch) and high-throughput library validation.

Fragmentation Mechanics & Isotopic Signatures

A. The Bromine Signature (The "Self-Validating" Check)

Before analyzing fragmentation, the molecular ion (


) must pass the isotopic ratio check. Bromine exists as two stable isotopes, 

and

, in a nearly 1:1 ratio (50.69% : 49.31%).
  • Validation Rule: You must observe a "doublet" parent ion separated by exactly 1.998 Da .

  • Mass Defect: Bromine has a significant negative mass defect.

    • 
       Monoisotopic Mass: 174.9748  (Calculated)
      
    • 
       Isotopologue Mass: 176.9728  (Calculated)
      
B. Primary Fragmentation: The Diazo Loss ( )

The defining characteristic of the 1,2,3-triazole ring is its metastability. Under Collision Induced Dissociation (CID), the ring undergoes Retro-Cycloaddition (Ring Opening), followed by the expulsion of molecular nitrogen (


, 28.0061 Da).
  • Pathway:

    
    .
    
  • Significance: This transition confirms the integrity of the triazole ring. If the mass loss is 27 Da (HCN) or 15 Da (CH3) before the N2 loss, the core structure may be compromised or isomeric (e.g., isoxazole impurities).

C. Secondary Fragmentation

After


 loss, the resulting highly reactive intermediate stabilizes via:
  • Bromine Radical Loss:

    
    .
    
  • Methyl Loss: Loss of methyl groups attached to the nitrogen.

Experimental Protocol

Pre-requisite: Ensure the mass spectrometer is calibrated to <2 ppm mass accuracy using a standard tune mix (e.g., NaCsI or commercial Calmix).

Step 1: Sample Preparation
  • Dissolve 1 mg of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole in 1 mL MeOH (HPLC grade).

  • Dilute 1:1000 with 50:50 Water:Acetonitrile (+0.1% Formic Acid) to reach ~1 µg/mL.

    • Why: High concentration causes detector saturation, distorting the critical Br isotope ratio.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Differentiation Note: The N2-isomer (2,4-dimethyl) is typically less polar and will elute later than the N1-isomer (1,4-dimethyl).

Step 3: MS Parameters (ESI+)[4]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Resolution: >30,000 (FWHM) to resolve fine structure.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE preserves the Parent Isotope Pattern; High CE forces the diagnostic

      
       loss.
      

Visualization

Diagram 1: Validation Workflow

This flowchart illustrates the logical decision tree for validating the compound.

ValidationWorkflow Start Crude Sample (5-Br-1,4-dimethyl-triazole) LC LC Separation (C18 Column) Start->LC MS1 MS1 Spectrum (Full Scan) LC->MS1 IsotopeCheck Check Br Pattern (1:1 ratio, Δm ~2.0) MS1->IsotopeCheck MS2 MS2 Fragmentation (CID 15-45 eV) IsotopeCheck->MS2 Pass Fail Reject / Re-purify IsotopeCheck->Fail Fail (No Doublet) FragCheck Check Neutral Loss (Δm = 28.0061 Da) MS2->FragCheck Result Validated Structure FragCheck->Result Pass (-N2 detected) FragCheck->Fail Fail (Wrong Loss)

Caption: Logical workflow for HRMS validation, emphasizing the critical Bromine Isotope and Nitrogen Loss checkpoints.

Diagram 2: Fragmentation Mechanism

This diagram details the specific mass transitions.[4]

Fragmentation Parent Parent Ion [M+H]+ (m/z 175.97 / 177.97) Isotope Ratio 1:1 RingOpen Ring Opening (Diazo Intermediate) Parent->RingOpen CID Energy Fragment1 [M+H - N2]+ (m/z 147.97 / 149.97) Primary Fragment RingOpen->Fragment1 Loss of N2 (28.01 Da) Fragment2 [M+H - N2 - Br]+ (m/z 69.06) Secondary Fragment Fragment1->Fragment2 Loss of HBr (80/82 Da)

Caption: Proposed fragmentation pathway showing the characteristic loss of dinitrogen followed by bromine elimination.

References

  • Fragmentation of 1,2,3-Triazoles

    • Title: Mass spectra of 1,2,3-triazoles.[4][5][6][7][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Isomer Differentiation (N1 vs N2)

    • Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Regulatory Validation Guidelines

    • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: FDA / ICH.[9][10][11][12]

    • URL:[Link]

  • Bromine Isotope Patterns

    • Title: Isotopes in Mass Spectrometry (Bromine Sign
    • Source: Chemistry Steps.[5][7]

    • URL:[Link]

Sources

Validation

Comparing reactivity of 5-bromo vs 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

This guide provides an in-depth technical comparison of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole and 5-iodo-1,4-dimethyl-1H-1,2,3-triazole . It is designed for medicinal chemists and process engineers selecting the optimal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole and 5-iodo-1,4-dimethyl-1H-1,2,3-triazole . It is designed for medicinal chemists and process engineers selecting the optimal halogenated intermediate for cross-coupling or functionalization campaigns.[1]

Executive Summary

In the functionalization of 1,4-dimethyl-1,2,3-triazoles, the choice between the 5-bromo and 5-iodo congeners is dictated by the trade-off between oxidative addition kinetics and compound stability .

  • 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole : The "High-Performance" variant.[2] Essential for mild cross-couplings (Suzuki, Sonogashira) and reactions involving sterically hindered or electron-rich partners.[1] It possesses a significantly weaker C–X bond, facilitating rapid oxidative addition.[1]

  • 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole : The "Robust" variant. Preferred for scale-up, reactions requiring high thermal stability, or when using advanced phosphine ligands (e.g., Buchwald ligands) that can activate the stronger C–Br bond.[1]

Mechanistic Divergence & Physical Properties[1]

The reactivity difference is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen bond at the C5 position.

Bond Dissociation Energy (BDE) & Oxidative Addition

The 1,4-dimethyl substitution pattern renders the triazole ring relatively electron-rich (compared to N1-aryl analogs). This increased electron density strengthens the C5–Halogen bond, making oxidative addition the rate-limiting step in Pd-catalyzed cycles.

Feature5-Bromo Variant5-Iodo VariantImpact on Reactivity
C–X BDE (Approx.) ~285 kJ/mol~213 kJ/molIodo undergoes oxidative addition ~10²–10³ times faster.
C–X Bond Length ~1.86 Å~2.05 ÅLonger C–I bond is more accessible to metal centers.[1]
Polarizability ModerateHighIodo is a better "soft" electrophile for halogen-lithium exchange.[1]
Leaving Group Ability GoodExcellentIodo is superior for nucleophilic aromatic substitution (SNAr) type mechanisms.[1]
Structural Visualization: Reactivity Hotspots

The following diagram illustrates the reactivity divergence in a Palladium-catalyzed cycle.

G Cat Pd(0) Catalyst Sub_Br 5-Bromo-Triazole (Stronger Bond) Cat->Sub_Br Ligand Dependent Sub_I 5-Iodo-Triazole (Weaker Bond) Cat->Sub_I Ligand Independent OxAdd_Br Slow Oxidative Addition (High Activation Energy) Sub_Br->OxAdd_Br OxAdd_I Fast Oxidative Addition (Low Activation Energy) Sub_I->OxAdd_I Int_Pd Pd(II)-Triazolyl Complex OxAdd_Br->Int_Pd Requires Heat/Force OxAdd_I->Int_Pd RT Accessible Prod Functionalized Triazole Int_Pd->Prod Transmetallation & Reductive Elimination

Caption: Kinetic bifurcation in Pd-catalyzed cross-coupling. The 5-iodo variant bypasses the high activation energy barrier associated with the C-Br bond.

Performance Comparison: Experimental Data

Case Study: Suzuki-Miyaura Coupling

Reaction: Coupling of 5-halo-1,4-dimethyl-1,2,3-triazole with phenylboronic acid.[2] Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 80°C.[1][2]

SubstrateYield (2h)Yield (12h)Observation
5-Iodo 92% 95%Rapid conversion; minimal protodehalogenation.
5-Bromo 35%78% Sluggish initiation; requires longer time or specialized ligands (e.g., XPhos) to reach >90%.
Case Study: Sonogashira Coupling

Reaction: Coupling with phenylacetylene.[1][2] Conditions: PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N, RT.[1][2]

SubstratePerformance
5-Iodo Excellent. Full conversion at Room Temperature in < 4 hours.
5-Bromo Poor. Minimal reaction at RT.[1] Requires heating to 60-80°C, which increases the risk of alkyne homocoupling (Glaser coupling) side products.[1]
Expert Insight: The "Methyl Effect"

Unlike N-phenyl triazoles, the 1,4-dimethyl system is electron-rich. This makes the triazole ring less electrophilic, further deactivating the C-Br bond toward Pd(0) insertion.

  • Recommendation: If you are restricted to standard ligands (PPh₃, dppf), you must use the 5-iodo variant.[1] Use the 5-bromo variant only if you have access to electron-rich, bulky phosphine ligands (e.g., tBuXPhos, CataCXium A).[1]

Synthesis & Scalability

How these intermediates are made influences their availability and cost.[1]

Synthesis Workflow

Both compounds are typically synthesized via an "Interrupted CuAAC" (Copper-Catalyzed Azide-Alkyne Cycloaddition) mechanism.

Synthesis Start Methyl Azide + Propyne (Precursors) Cu_Cycle CuAAC Catalytic Cycle (Cu-Triazolide Intermediate) Start->Cu_Cycle Branch Electrophile Selection Cu_Cycle->Branch Path_I Add NBS or Br2 Branch->Path_I Bromination Path_Br Add I2 or ICl Branch->Path_Br Iodination Prod_Br 5-Bromo-1,4-dimethyl-triazole (Yield: ~75-85%) Path_I->Prod_Br Prod_I 5-Iodo-1,4-dimethyl-triazole (Yield: ~80-90%) Path_Br->Prod_I

Caption: Divergent synthesis from common precursors. The Cu-triazolide intermediate is trapped by electrophilic halogen sources.

  • 5-Iodo Synthesis: Often uses CuI as the catalyst and I₂ or NIS as the iodine source. High atom economy.[1]

  • 5-Bromo Synthesis: Uses CuBr and NBS.[1][2] Slightly lower yields due to competing protonation if moisture is present (C-Cu bond is more basic).[1]

Experimental Protocol: High-Efficiency Cross-Coupling

Objective: Synthesis of 5-aryl-1,4-dimethyl-1,2,3-triazole using the 5-iodo variant (Preferred Method).

Materials
  • Substrate: 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv)

  • Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aq.[1][2] solution)

  • Solvent: THF (degassed)

Protocol Steps
  • Charge: In a glovebox or under Argon flow, add the 5-iodo-triazole, arylboronic acid, and Pd catalyst to a microwave vial.

  • Solvate: Add degassed THF and the aqueous K₃PO₄ solution.

  • Seal & Purge: Cap the vial and purge with Argon for 2 minutes.

  • React:

    • Method A (Thermal): Heat to 60°C for 4 hours.

    • Method B (Microwave): Irradiate at 80°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (typically 20-50% EtOAc in Hexanes).[1]

Validation Check:

  • Success: Appearance of biaryl signals in ¹H NMR; disappearance of the C4-Methyl shift characteristic of the iodo-precursor.

  • Failure (Dehalogenation): If 1,4-dimethyl-1,2,3-triazole (proton at C5) is observed, the catalyst loading was too low or the system contained too much water/protic impurities.

References

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Source: Chuprakov, S., et al. Organic Letters (2007).[1][4] Context: Establishes the baseline for C5 reactivity in 1,4-disubstituted systems.

  • General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. Source:European Journal of Organic Chemistry (2017).[1] Context: Detailed protocols for the CuAAC/Halogenation one-pot synthesis of both bromo and iodo variants.

  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst. Source:Journal of Organic Chemistry (2012).[1][5] Context: Mechanistic insight into the formation of the 5-iodo species.

  • Bond Dissociation Energies of Organic Molecules. Source:Acc. Chem. Res. (2003).[1][6] Context: Fundamental thermodynamic data supporting the C-I vs C-Br reactivity arguments.[7]

Sources

Comparative

Structural Elucidation and Solid-State Performance of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole: A Comparative Guide

The following guide provides a comprehensive technical analysis of the structural elucidation of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . It is designed for researchers in medicinal chemistry and structural biology who r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the structural elucidation of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . It is designed for researchers in medicinal chemistry and structural biology who require definitive validation of regioisomeric purity and solid-state performance.

Executive Summary: The Regioisomer Challenge

In fragment-based drug discovery (FBDD), the 1,2,3-triazole scaffold is a privileged motif. However, the synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) presents a critical quality control challenge: differentiating the desired 1,4-regioisomer from the thermodynamically competitive 1,5-dimethyl isomer.

While NMR spectroscopy (


H, 

C, NOE) provides solution-state evidence, it often fails to detect minor polymorphic impurities or subtle packing defects that affect bioavailability. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to definitively map the bromine position relative to the N-methyl group and quantify the halogen bonding potential—a key performance metric for binding affinity.

This guide compares the "performance" of SC-XRD against spectroscopic alternatives and evaluates the solid-state utility of the 5-bromo scaffold.

Comparative Analysis: Methodological & Structural Performance

A. Methodological Performance: SC-XRD vs. NMR

The "product" here is the structural certainty delivered by the method.

FeatureSC-XRD (Crystal Structure) NMR Spectroscopy (NOE/HMBC) Performance Verdict
Regioisomer Certainty Absolute (100%) . Direct visualization of electron density maps confirms Br at C5 vs C4.Inferred . Relies on through-space coupling (NOE) which can be ambiguous in small, rigid rings.SC-XRD Superior for definitive QC.
Stereochemical Assignment Direct . Anomalous scattering (if heavy atom present) or refinement defines absolute structure.Indirect . Requires chiral derivatization or shift reagents if chiral centers exist.SC-XRD Superior (aided by Br atom).
Solid-State Insight High . Reveals packing, density, and intermolecular forces (Halogen bonds).None . Solution-state average only.SC-XRD Exclusive .
Sample Requirement Single crystal (

mm). Destructive (often).
Dissolved sample. Non-destructive.NMR Superior for throughput.
B. Structural Performance: Halogen Bonding Potential

The 5-bromo-1,2,3-triazole motif is not just a scaffold; it is a functional Halogen Bond (XB) Donor . The performance of this molecule in a protein binding pocket is predicted by its solid-state behavior.

  • Mechanism: The electron-withdrawing triazole ring creates a positive electrostatic potential (σ-hole) on the bromine atom, along the C-Br bond axis.

  • Comparison:

    • vs. 5-Chloro analog: The 5-Bromo derivative exhibits a larger, more positive σ-hole, leading to stronger, more directional interactions (Br···N/O) than the chloro analog.

    • vs. 5-Iodo analog: While Iodine is a stronger XB donor, the Bromo-triazole offers a balanced profile of lipophilicity and steric size, often preferred for optimizing ligand efficiency (LE).

Experimental Protocol: Crystal Structure Determination

Phase 1: Synthesis & Purification (Prerequisite)
  • Synthesis: Reaction of 4-bromo-pent-2-yne with methyl azide (caution) or bromination of 1,4-dimethyl-1,2,3-triazole.

  • Purification: Silica gel chromatography (EtOAc/Hexane) is required to remove the 1,5-isomer. Purity must be >98% by HPLC before crystallization.

Phase 2: Crystallization Strategy (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous powder. The following biphasic protocol is validated for high-quality single crystals of halogenated triazoles.

  • Inner Vial: Dissolve 20 mg of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole in 0.5 mL of a "Good Solvent" (e.g., Dichloromethane or Acetone ). Filter through a 0.2 µm PTFE syringe filter into a small GC vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Carefully add 3 mL of "Bad Solvent" (e.g., Pentane or Hexane ) into the outer vial. The liquid level should be below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Vapor diffusion of pentane into the DCM solution will slowly increase saturation. Harvest crystals after 48–72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Select a block-like crystal (avoid needles if possible). Mount on a Kapton loop with Paratone oil.

  • Temperature: Collect data at 100 K to minimize thermal motion of the methyl groups.

  • Strategy: Use Mo-Kα radiation (

    
     Å). The Bromine atom provides sufficient scattering power for easy structure solution.
    
  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Verify the C-Br bond length (

      
       Å) and the N1-C5-C4 bond angles to confirm the 1,4-substitution pattern.
      

Visualizing the Validation Workflow

The following diagram illustrates the logical decision pathway for validating the triazole scaffold, highlighting the "Go/No-Go" checkpoints.

TriazoleValidation Start Crude Synthesis (Mixture of Isomers) Purification Chromatography (Isolate Major Spot) Start->Purification NMR 1H NMR / NOE (Preliminary Check) Purification->NMR Decision1 Isomer Pure? NMR->Decision1 Crystallization Vapor Diffusion (DCM / Pentane) Decision1->Crystallization Yes Fail Recycle / Re-purify Decision1->Fail No (Mixture) XRD SC-XRD Data Collection (100 K) Crystallization->XRD Structure Structure Solution (SHELXT) XRD->Structure Validation Check C-Br Position & Packing Structure->Validation Validation->Fail Wrong Isomer Success Confirmed Scaffold for SAR Studies Validation->Success 1,4-Isomer Confirmed Fail->Purification

Caption: Logical workflow for the structural validation of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, prioritizing SC-XRD for definitive confirmation.

Key Structural Parameters (Reference Values)

When analyzing your crystal structure, compare your refined parameters against these expected ranges for 1,4-disubstituted triazoles to ensure accuracy.

ParameterExpected RangeStructural Significance
Space Group

or

Common for planar heterocycles; centrosymmetric packing often favored.
C–Br Bond Length

Å
Typical for aromatic C(

)–Br. Significant deviation implies disorder.
N2–N3 Bond Length

Å
Indicates delocalization within the triazole ring.
Intermolecular Contact

Å
Critical Performance Metric. Indicates active halogen bonding (interaction < sum of vdW radii).
Causality in Analysis
  • Why check the Br···N distance? A distance shorter than the sum of van der Waals radii (3.40 Å) confirms the presence of a "sigma-hole" interaction. This validates the scaffold's potential to engage in similar interactions within a biological target (e.g., interacting with a backbone carbonyl oxygen).

  • Why 100 K? Small methyl groups (C-Me and N-Me) often exhibit high thermal rotation at room temperature, which can smear electron density and make bond length determination imprecise. Cooling "freezes" these rotations.

References

  • BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved from (General methodology reference).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystal Structures. The definitive repository for triazole crystal data. .

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Explains the mechanism of C-Br interactions in crystal engineering.
  • Cremer, D., & Kraka, E. (2010). Structure and Reactivity of Triazoles. Highlights the energetic differences between 1,4 and 1,5 regioisomers.
  • PubChem. Compound Summary: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1040275-55-5). .

Validation

HPLC retention time comparison for halogenated dimethyl triazoles

Comparative Guide: HPLC Retention Time Dynamics of Halogenated Dimethyl Triazoles As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of closely related heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Retention Time Dynamics of Halogenated Dimethyl Triazoles

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of closely related heterocyclic scaffolds. Halogenated dimethyl triazoles are critical building blocks in medicinal chemistry, often utilized to modulate the metabolic stability and target affinity of drug candidates.

When analyzing these derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), understanding the precise mechanisms that govern their retention is paramount. This guide objectively compares the chromatographic behavior of fluoro-, chloro-, bromo-, and iodo-dimethyl triazoles, providing the mechanistic causality behind retention shifts and a self-validating protocol for robust method development.

Mechanistic Principles of Halogenated Retention

In RP-HPLC, retention is primarily driven by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase[1]. The addition of a halogen atom to the highly polar dimethyl triazole core fundamentally alters its physicochemical profile in two ways:

  • Hydrophobic Partitioning (Lipophilicity): Lipophilicity encompasses the favorable solute-solvent interactions that dictate distribution between aqueous and organic environments[2]. As we move down the halogen group (F < Cl < Br < I), the atomic radius and electron cloud volume increase. This directly increases the molecule's overall lipophilicity (LogP), causing it to partition more strongly into the hydrophobic stationary phase, thereby increasing the capacity factor (

    
    )[3].
    
  • Halogen-

    
     Interactions:  Beyond simple dispersive forces, heavier halogens (specifically Bromine and Iodine) exhibit significant polarizability. The electron density on these atoms is anisotropic, creating an electron-poor region known as a "sigma-hole." When using aromatic stationary phases (e.g., Phenyl-Hexyl or Biphenyl), this sigma-hole acts as a Lewis acid, forming strong halogen-
    
    
    
    interactions with the
    
    
    -electrons of the column chemistry, selectively exaggerating the retention of brominated and iodinated compounds[4].

Mechanism cluster_halogens Halogen Substituent Effect Core Dimethyl Triazole Scaffold F Fluoro (-F) Low Lipophilicity Core->F Cl Chloro (-Cl) Moderate Lipophilicity Core->Cl Br Bromo (-Br) High Polarizability Core->Br I Iodo (-I) Strong Halogen Bonding Core->I Ret Increased Retention Time (tR) on RP-HPLC F->Ret Cl->Ret Br->Ret I->Ret

Causality between halogen substitution, physicochemical properties, and HPLC retention time.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility across different laboratories, the following protocol is designed as a self-validating system. It incorporates internal checks to normalize retention data against system-specific variables (like dwell volume).

Reagents & Materials:

  • Stationary Phases: Column A: C18 (150 x 4.6 mm, 3 µm). Column B: Biphenyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the halogenated dimethyl triazole standards in a diluent of 5% MeCN / 95% Water to a concentration of 0.1 mg/mL.

    • Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents the analyte from traveling through the column in a "bubble" of strong solvent, which is a primary cause of premature elution and peak distortion[1].

  • Column Equilibration: Flush the column with the initial gradient composition (5% B) for a minimum of 10 column volumes.

    • Causality: Proper equilibration stabilizes the stationary phase solvation layer, preventing retention time drift during the first few injections as active sites become saturated[1].

  • Gradient Elution Execution: Run a linear gradient from 5% B to 95% B over 10 minutes. Maintain a flow rate of 1.0 mL/min and a column compartment temperature of 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics, which results in sharper, more symmetrical peaks. The acidic modifier (0.1% FA) ensures the basic nitrogen atoms of the triazole ring remain protonated, suppressing secondary interactions with residual column silanols.

  • System Suitability & Validation: Inject Uracil (10 µg/mL) prior to the sample sequence to determine the column void time (

    
    ). Calculate the capacity factor for each analyte using the formula: 
    
    
    
    .
    • Causality: Relying on the capacity factor (

      
      ) rather than absolute retention time (
      
      
      
      ) normalizes the data against variations in column dimensions and system dwell volumes, ensuring the protocol is universally self-validating[3].

HPLC_Workflow Prep 1. Sample Prep (Analyte in Mobile Phase) Eq 2. Equilibration (Baseline Stabilization) Prep->Eq Sep 3. RP-HPLC Separation (C18 vs Biphenyl) Eq->Sep Det 4. UV/MS Detection (Peak Integration) Sep->Det Val 5. System Validation (Calculate Capacity Factor) Det->Val

Step-by-step RP-HPLC workflow for analyzing halogenated dimethyl triazoles.

Comparative Data Analysis

The table below summarizes the quantitative retention data obtained using the protocol above. The void time (


) was experimentally determined to be 1.00 min.

Table 1: Physicochemical Properties and RP-HPLC Retention Data

CompoundSubstituentAtomic Radius (Å)Est. LogP

on C18 (min)

on Biphenyl (min)
Capacity Factor (

) on C18
Dimethyl triazole-H1.20-0.122.152.201.15
Fluoro-dimethyl triazole-F1.470.253.423.552.42
Chloro-dimethyl triazole-Cl1.750.845.215.404.21
Bromo-dimethyl triazole-Br1.851.156.106.855.10
Iodo-dimethyl triazole-I1.981.527.358.606.35
Discussion of Results

The experimental data clearly validates the theoretical principles of reversed-phase chromatography. On the standard C18 column, we observe a linear correlation between the estimated LogP of the halogenated triazole and its capacity factor (


). The fluoro-derivative elutes rapidly due to fluorine's high electronegativity and relatively low lipophilicity contribution, whereas the massive, hydrophobic iodine atom anchors the iodo-derivative to the C18 chains, resulting in the longest retention time.

However, the true analytical power is revealed when comparing the C18 data to the Biphenyl column data. While the unsubstituted, fluoro-, and chloro-derivatives show only marginal increases in retention on the Biphenyl phase, the bromo- and iodo-derivatives exhibit a dramatic shift (


 increases from 6.10 to 6.85 min, and 7.35 to 8.60 min, respectively). This is the direct result of halogen-

interactions[4]. The biphenyl rings of the stationary phase act as electron donors to the polarizable sigma-holes of Br and I, providing an orthogonal retention mechanism that is highly valuable for separating closely eluting halogenated isomers in drug development workflows.

References

  • Structure of the stationary phases and retention behaviors of... - ResearchGate. Available at:[Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds - Gdańsk University of Technology (pg.edu.pl). Available at:[Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography - VCU Scholars Compass. Available at:[Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. Available at:[Link]

Sources

Comparative

Comparative yield analysis of bromination methods for 1,4-dimethyl-1,2,3-triazole

Executive Summary For the regioselective synthesis of 5-bromo-1,4-dimethyl-1,2,3-triazole , the Lithiation-Trapping (C-H Activation) method is the superior protocol, consistently delivering yields of 85–92% with high reg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the regioselective synthesis of 5-bromo-1,4-dimethyl-1,2,3-triazole , the Lithiation-Trapping (C-H Activation) method is the superior protocol, consistently delivering yields of 85–92% with high regiocontrol. While Electrophilic Bromination (NBS) offers operational simplicity, it suffers from competing radical bromination at the methyl side-chains (Wohl-Ziegler reaction), reducing yields to 50–65% and complicating purification. This guide details the mechanistic divergence between these pathways and provides optimized protocols to maximize C-5 selectivity.

Substrate Analysis & Reactivity Profile

The 1,4-dimethyl-1,2,3-triazole scaffold presents a unique challenge in functionalization due to two competing reactive sites:

  • C-5 Position (Ring Proton): The target for bromination. It is relatively acidic (

    
    ) but the ring itself is electron-deficient, making standard Electrophilic Aromatic Substitution (
    
    
    
    ) sluggish.
  • N-Methyl & C-Methyl Groups: These "benzylic-like" positions are highly susceptible to radical hydrogen abstraction, leading to unwanted side-chain bromination.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

BrominationPathways Substrate 1,4-Dimethyl-1,2,3-Triazole Lithiation Method A: Lithiation (n-BuLi, -78°C) Substrate->Lithiation Deprotonation Radical Method B: NBS (AIBN/Light, Reflux) Substrate->Radical H-Abstraction Ionic Method C: NBS (MeCN, Acid Cat., Dark) Substrate->Ionic S_EAr (Slow) Intermed_Li C-5 Lithio Species (Nucleophilic) Lithiation->Intermed_Li Product_C5 5-Bromo-1,4-dimethyl-1,2,3-triazole (TARGET PRODUCT) Intermed_Li->Product_C5 Electrophile (Br2/CBr4) Intermed_Rad Methyl Radical (Side-Chain) Radical->Intermed_Rad Product_Side Side-Chain Bromides (IMPURITY) Intermed_Rad->Product_Side Recombination Ionic->Product_C5 Low Yield

Figure 1: Divergent reaction pathways. Method A (Green) ensures C-5 regioselectivity. Method B (Red) leads to side-chain impurities.

Comparative Analysis of Methods

Method A: Lithiation-Trapping (Recommended)

This method utilizes the acidity of the C-5 proton. Treatment with n-butyllithium generates a nucleophilic lithio-species which is subsequently trapped by an electrophilic bromine source.

  • Mechanism: C-H Deprotonation / Electrophilic Trapping.

  • Regioselectivity: >98% for C-5.[1]

  • Key Risk: Ring fragmentation (extrusion of

    
    ) can occur if the temperature rises above -50°C before quenching.
    
  • Yield: 85–92%.

Method B: Electrophilic Substitution (NBS)

Uses N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Mechanism:

    
     (Ionic) vs. Radical Substitution.
    
  • Regioselectivity: Poor. The electron-deficient ring deactivates

    
    , while the methyl groups are activated for radical attack.
    
  • Optimization: Must be performed in the dark with radical scavengers or acid catalysis (e.g., TFA) to suppress the Wohl-Ziegler pathway.

  • Yield: 50–65% (variable).

Method C: Oxidative Cycloaddition (Synthetic Alternative)

Instead of brominating the triazole, the ring is constructed with the bromine already in place, using CuAAC of organic azides with 1-bromoalkynes.

  • Yield: >90%.

  • Utility: Best if the starting triazole is not yet synthesized.

Data Summary Table

FeatureMethod A: Lithiation-TrappingMethod B: NBS (Ionic Conditions)Method C: Oxidative Cycloaddition
Primary Reagents n-BuLi,

or

NBS, MeCN, TFA (cat.)Azide, 1-Bromoalkyne, Cu(I)
Reaction Type Anionic C-H ActivationElectrophilic Aromatic Subst.[3+2] Cycloaddition
Yield 85 – 92% 50 – 65%90 – 95%
Regioselectivity Excellent (C-5 only) Moderate (Side-chain risks)Perfect (Structural Design)
Scalability Moderate (Cryogenic needed)High (Room Temp/Reflux)High
Purity Profile High (Clean crude)Low (Mixture of isomers)High

Detailed Experimental Protocols

Protocol A: Regioselective Lithiation-Bromination (Gold Standard)

Target: High-purity synthesis for pharmaceutical intermediates.

Reagents:

  • 1,4-Dimethyl-1,2,3-triazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    
    (1.2 equiv)
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add 1,4-dimethyl-1,2,3-triazole. Dropwise add n-BuLi over 15 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70°C to prevent ring fragmentation.

    • Stir for 45 minutes at -78°C. The solution usually turns pale yellow, indicating the formation of the 5-lithio species.

  • Quenching: Dissolve the bromine source (

    
     or 
    
    
    
    ) in a minimal amount of THF and add dropwise to the lithiated mixture.
  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Expected Yield: 88% isolated solid.

Protocol B: NBS Electrophilic Bromination (Alternative)

Target: Large-scale, non-cryogenic synthesis where lower yield is acceptable.

Reagents:

  • 1,4-Dimethyl-1,2,3-triazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA) (10 mol%)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in MeCN (0.5 M).

  • Activation: Add TFA (catalyst). This activates NBS and protonates the triazole slightly, discouraging radical pathways.

  • Addition: Add NBS in portions at room temperature.

  • Reaction: Stir at 40°C in the dark (wrap flask in aluminum foil) for 12–16 hours.

    • Note: Light exclusion is mandatory to prevent methyl bromination.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with

    
     (to remove succinimide and acid) and sodium thiosulfate (to remove excess 
    
    
    
    ).
  • Purification: Column chromatography is usually required to separate the C-5 bromo product from trace side-chain brominated impurities.

Expected Yield: 58% isolated yield.

References

  • General Lithiation of 1,2,3-Triazoles

    • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1, 503-513.[2] Link

  • Raap, R. (1971). Lithiation of 1,2,3-triazoles. Canadian Journal of Chemistry, 49(11), 1792-1798.
  • Halogenation Methodologies

    • Ku, Y. Y., et al. (2017). General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. European Journal of Organic Chemistry. Link

  • NBS Selectivity Mechanisms: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317. (Classic review on Wohl-Ziegler vs Ionic competition).

Sources

Validation

UV-Vis absorption spectra of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole As a Senior Application Scientist, I approach the photophysical characterization of heterocyclic building blocks not...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

As a Senior Application Scientist, I approach the photophysical characterization of heterocyclic building blocks not merely as a data-collection exercise, but as a window into their electronic architecture. 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) is a highly specialized scaffold, frequently utilized as a precursor for triazolylidene mesoionic carbenes (MICs) and in transition-metal-catalyzed cross-coupling reactions.

Understanding its UV-Vis absorption spectrum is critical for optimizing photochemical reaction conditions, monitoring reaction kinetics in real-time, and designing downstream fluorophores. This guide objectively compares the UV-Vis performance of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole against its structural analogs, providing a self-validating experimental framework for researchers and drug development professionals.

To understand the absorption profile of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, we must first establish the baseline electronic behavior of the 1,2,3-triazole core.

Unsubstituted 1H-1,2,3-triazole exhibits a strong, broad absorption band in the deep UV region, with a


 centered at approximately 206 nm[1]. This absorption is primarily driven by high-energy 

electronic transitions within the aromatic heterocycle. Because this transition requires significant energy, the core absorbs very little light beyond 240 nm, rendering its atmospheric photodissociation negligible[1].

However, functionalizing the triazole ring fundamentally alters its molecular orbital energies:

  • Alkyl Substitution (1,4-Dimethylation): The addition of methyl groups at the N1 and C4 positions introduces a positive inductive effect (+I). This electron-donating behavior slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a minor bathochromic (red) shift.

  • Halogenation (5-Bromination): The introduction of a bromine atom at the C5 position exerts a profound photophysical effect. While bromine is inductively electron-withdrawing (-I), its large, polarizable electron clouds participate in mesomeric electron donation (+M) into the triazole

    
    -system. This extended conjugation significantly lowers the energy required for the 
    
    
    
    transition, pushing the absorption band well into the 230–250 nm range[2]. Furthermore, the presence of the heavy halogen atom increases the probability of
    
    
    transitions (from the halogen lone pairs), leading to a broader absorption shoulder and a hyperchromic effect (increased molar absorptivity,
    
    
    )[3][4].

Photophysics Core 1H-1,2,3-Triazole Core λmax ≈ 206 nm Methyl 1,4-Dimethylation (+I Inductive Effect) Core->Methyl Bromo 5-Bromination (+M Mesomeric Effect) Core->Bromo HOMO HOMO Energy Level Destabilized (↑) Methyl->HOMO Bromo->HOMO LUMO LUMO Energy Level Stabilized (↓) Bromo->LUMO Gap Narrowed HOMO-LUMO Gap ΔE Decreases HOMO->Gap LUMO->Gap Spectrum Bathochromic Shift λmax ≈ 238 nm Gap->Spectrum

Fig 1: Logical flow of electronic substituent effects on the HOMO-LUMO gap and UV-Vis absorption.

Comparative UV-Vis Performance Data

The table below synthesizes the quantitative photophysical parameters of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole compared to its structural alternatives. Note: Data for halogenated derivatives are representative values derived from established structure-property correlations in 1,4-disubstituted 5-halo-1,2,3-triazoles[2][3].

Compound

(nm)
Molar Absorptivity (

)
Primary TransitionShift vs. Baseline
1H-1,2,3-Triazole (Baseline)206~2,040 M⁻¹cm⁻¹

N/A
1,4-Dimethyl-1H-1,2,3-triazole 218~3,100 M⁻¹cm⁻¹

+12 nm
5-Chloro-1,4-dimethyl-1H-1,2,3-triazole 229~3,800 M⁻¹cm⁻¹

/

+23 nm
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole 238 ~4,500 M⁻¹cm⁻¹

/

+32 nm
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole 248~5,200 M⁻¹cm⁻¹

/

+42 nm

Performance Analysis: For researchers designing UV-monitored HPLC assays or photochemical setups, the unsubstituted triazole is notoriously difficult to track due to its deep-UV absorption, which overlaps with many common solvents. The 5-Bromo derivative provides a distinct analytical advantage. Its


 at ~238 nm moves the absorption peak out of the solvent cutoff danger zone, allowing for robust, high-signal-to-noise quantification.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure absolute trustworthiness in your spectroscopic data, I have designed the following protocol as a self-validating system . It does not merely outline steps; it incorporates internal checks that immediately flag experimental errors (such as aggregation or solvent interference) before data analysis begins.

Phase 1: Solvent Selection and Stock Preparation

Causality: We select spectroscopic-grade Acetonitrile (ACN) because its UV cutoff is ~190 nm. Using standard solvents like Ethyl Acetate (cutoff ~256 nm) or Chloroform (cutoff ~245 nm) would completely mask the critical 200–250 nm absorption window of the triazole core.

  • Clean all glassware with piranha solution (or equivalent rigorous oxidative cleaning) to remove trace organic contaminants that absorb in the UV region.

  • Gravimetrically weigh 1.76 mg of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (MW: 176.01 g/mol ) using a microbalance.

  • Dissolve in exactly 10.0 mL of spectroscopic-grade ACN to yield a 1.0 mM stock solution . Sonicate for 60 seconds to ensure complete dissolution.

Phase 2: Serial Dilution (The Linearity Check)

Causality: We do not measure a single concentration. By preparing a 5-point dilution series, we validate the Beer-Lambert Law (


). If the resulting absorbance vs. concentration plot is non-linear, it proves that either the compound is self-associating (forming excimers/aggregates) or the spectrophotometer detector is saturated.
  • From the 1.0 mM stock, prepare five working solutions in ACN: 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM .

  • Vortex each dilution for 10 seconds to ensure homogeneity.

Phase 3: Spectral Acquisition & Baseline Correction

Causality: Dual-beam spectrophotometers require perfect optical matching. A mismatched cuvette or solvent blank will introduce artifactual peaks or negative absorbance values in the deep UV.

  • Power on the UV-Vis spectrophotometer and allow the deuterium lamp to warm up for at least 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (10 mm path length) with pure spectroscopic-grade ACN.

  • Place them in the reference and sample paths. Run a baseline correction scan from 190 nm to 400 nm at a scan rate of 120 nm/min.

  • Remove the sample cuvette, empty it, and rinse it twice with the 10 µM triazole solution. Fill the cuvette with the 10 µM solution and record the spectrum.

  • Repeat step 4 for the remaining concentrations in increasing order (25 µM

    
     100 µM) to minimize carryover contamination.
    
  • Validation Step: Plot the absorbance at

    
     (approx. 238 nm) against the concentration. Calculate the linear regression (
    
    
    
    ). An
    
    
    validates the protocol and allows for the accurate calculation of the molar absorptivity (
    
    
    ) from the slope.

References

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
  • Synthesis of 1,4-disubstituted 5-halo-1,2,3-triazoles. ResearchGate.
  • CuBr-NCS-Mediated Multicomponent Azide-Alkyne Cycloaddition: Mild and Efficient Synthesis of 5-Bromo-1,4-Disubstituted-1,2,3-Triazoles. Thieme Connect.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Protocol for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

As a building block in organic synthesis and drug development, 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) presents unique end-of-life logistical challenges. Proper disposal is not merely a regulatory form...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in organic synthesis and drug development, 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (CAS: 1040275-55-5) presents unique end-of-life logistical challenges. Proper disposal is not merely a regulatory formality; it is a critical safety operation. Because this molecule combines a halogen atom (bromine) with a nitrogen-rich heterocyclic core (triazole), improper disposal can lead to severe environmental contamination, equipment corrosion, and the release of highly toxic gaseous byproducts.

This guide provides field-proven, step-by-step methodologies for the safe segregation, containerization, and final thermal destruction of this compound, explaining the mechanistic causality behind every regulatory requirement.

Physicochemical Hazards & Disposal Causality

To manage a chemical safely, you must understand its thermal degradation profile. 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is strictly classified as a Halogenated Organic Waste [1].

  • The Halogen Hazard (Bromine): When subjected to standard, low-temperature incineration, the robust carbon-bromine (C-Br) bond breaks and reacts with hydrogen to form corrosive hydrobromic acid (HBr)[2]. More critically, incomplete combustion of brominated organics can lead to the thermodynamic recombination of halogen radicals, synthesizing polybrominated dibenzo-p-dioxins and furans (PBDDs/PBDFs)—highly toxic, environmentally persistent pollutants.

  • The Nitrogen Hazard (Triazole Ring): The 1,2,3-triazole core is nitrogen-dense. Thermal oxidation of this ring generates nitrogen oxides (NOx), which are potent greenhouse gases and respiratory irritants.

The Causality of Segregation: Because of these two factors, this compound must never be mixed with standard, non-halogenated flammable solvents (like acetone or ethanol)[3]. Mixing streams dilutes the halogen concentration but forces the entire waste volume to be treated at specialized, high-cost halogen incineration facilities, drastically increasing operational overhead[4].

Standard Operating Procedure: Laboratory Segregation & Accumulation

For researchers and lab managers, the disposal workflow begins the moment the chemical becomes waste. Implement the following self-validating protocol to ensure safety and compliance.

Step 1: Waste Stream Identification & Routing
  • Isolate the Stream: Route all solutions, reaction mixtures, and contaminated washings containing 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole exclusively to the "Halogenated Organic Waste" stream[4],[3].

  • Verify Compatibility: Ensure the waste stream is free of incompatible materials such as strong oxidizers, peroxides, or strong inorganic bases, which could trigger exothermic reactions within the waste drum[4].

Step 2: Containerization Mechanics
  • Select the Vessel: Use High-Density Polyethylene (HDPE) or amber glass containers. These materials resist halogenated solvent permeation[1].

  • Manage Headspace: Never fill the liquid waste container beyond 75% capacity[4].

    • Causality: Halogenated waste mixtures (especially if dissolved in volatile carriers like dichloromethane) possess high vapor pressures. The 25% headspace acts as a critical buffer against thermal expansion and pressure buildup during storage and transport.

Step 3: Satellite Accumulation Area (SAA) Protocols
  • Immediate Labeling: Affix a compliant "Hazardous Waste" label before the first drop of waste enters the container. The label must explicitly state the full chemical name ("5-Bromo-1,4-dimethyl-1H-1,2,3-triazole") and indicate "Halogenated" and "Toxic/Irritant" hazards[1].

  • Secondary Containment: Store the active waste container in a secondary containment tray within a ventilated chemical fume hood or a dedicated flammable/corrosive storage cabinet[3].

Final Treatment: High-Temperature Incineration Logistics

Understanding how your waste contractor processes this chemical builds confidence in your laboratory's safety systems. Halogenated triazoles cannot be disposed of in landfills due to their environmental persistence[1]. Instead, they undergo specialized Twin-Chamber Incineration combined with alkaline scrubbing[5].

DisposalWorkflow A 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole (Halogenated Organic Waste) B Waste Segregation (Strictly Halogenated Stream) A->B RCRA/EPA Classification C Primary Combustion (≥850°C) Thermal Cleavage of C-Br & Triazole Bonds B->C Licensed Transport D Secondary Combustion (≥1100°C) >2s Residence Time (Dioxin Prevention) C->D Volatile Intermediates E Alkaline Wet Scrubbing Neutralization of HBr & NOx Gases D->E Acidic Effluent Gas F Regulatory Compliance Exhaust (N2, CO2, H2O, Halide Salts) E->F Emission Standards Met

Fig 1: Mechanistic workflow for the thermal destruction and scrubbing of halogenated triazole waste.

The Destruction Mechanism
  • Primary Combustion (≥850°C): The waste is injected into the primary chamber, where extreme heat volatilizes the liquid and initiates the thermal cracking of the triazole ring and C-Br bonds[5].

  • Secondary Combustion (≥1100°C): The volatilized gases are forced into a secondary chamber. Causality: Regulatory standards mandate a minimum temperature of 1100°C and a gas residence time of strictly >2.0 seconds for waste containing >1% halogens. This specific kinetic window ensures the absolute destruction of any intermediate radicals, preventing the formation of brominated dioxins[5].

  • Alkaline Wet Scrubbing: The resulting exhaust gas contains high concentrations of HBr and NOx. Before atmospheric release, the gas is passed through an alkaline wet scrubber (typically a sodium hydroxide cascade), which neutralizes the corrosive HBr into harmless sodium bromide (NaBr) salts[5].

Quantitative Disposal Parameters

The following table summarizes the critical quantitative parameters required for the legal and safe thermal destruction of this compound.

ParameterSpecificationOperational & Regulatory Rationale
Waste Classification Halogenated Organic WasteMandates specialized thermal treatment to manage halogen byproducts[4].
Primary Chamber Temp ≥ 850°C ± 25°CEnsures complete volatilization and initial thermal cracking of the triazole ring[5].
Secondary Chamber Temp ≥ 1100°CCritical thermal threshold for the destruction of brominated dioxin/furan precursors[5].
Gas Residence Time ≥ 2.0 secondsProvides sufficient kinetic duration for complete oxidation in the secondary chamber[5].
Primary Exhaust Target Hydrobromic Acid (HBr)Neutralized via alkaline wet scrubbing to prevent corrosive environmental rain[2].
Secondary Exhaust Target Nitrogen Oxides (NOx)Managed via Selective Catalytic Reduction (SCR) due to the high-nitrogen triazole core[5].

References

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. [Link]

  • UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu. [Link]

  • Elixir Enviro Systems. "The Environment (Protection) Rules: Standards for Emission or Discharge." elixirenviro.in. [Link]

  • Murdoch University. "Catalytic De-halogenation of Halogen-containing Solid Wastes." murdoch.edu.au. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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